4-Bromo-2-(methylsulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJRBJIQNLQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375511 | |
| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142994-02-3 | |
| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 142994-02-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-(methylsulfonyl)benzoic acid, a key chemical intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, presenting available data on its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological significance based on analogous structures.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid containing a sulfone functional group. Its structural features suggest its utility as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142994-02-3 | ECHEMI[1] |
| Molecular Formula | C₈H₇BrO₄S | ECHEMI[1] |
| Molecular Weight | 279.11 g/mol | Sunway Pharm Ltd[2] |
| Melting Point | 200-202 °C | ChemicalBook[3] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | - |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established chemical transformations and patent literature describing the synthesis of structurally related compounds, a robust two-step synthetic route can be proposed. This pathway starts from the commercially available precursor, 4-bromo-2-(methylthio)benzoic acid.
Proposed Synthetic Pathway
The most plausible synthetic route involves the oxidation of the thioether in 4-bromo-2-(methylthio)benzoic acid to the corresponding sulfone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4-bromo-2-(methylthio)benzoic acid
This protocol is a general procedure based on common methods for the oxidation of thioethers to sulfones.[4] Researchers should optimize the reaction conditions for this specific substrate.
Materials:
-
4-bromo-2-(methylthio)benzoic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-bromo-2-(methylthio)benzoic acid in glacial acetic acid.
-
To the stirred solution, slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acetic acid and unreacted hydrogen peroxide.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data (Predicted and Comparative)
No experimentally derived spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum and key IR absorption bands can be inferred.
Table 2: Predicted and Comparative Spectroscopic Data
| Data Type | Predicted/Comparative Information | Reference Compound | Source |
| ¹H NMR | Aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methyl protons of the sulfonyl group will likely be a singlet around δ 3.3 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. | 4-Bromobenzoic acid | ChemicalBook[5] |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-140 ppm range. The methyl carbon of the sulfonyl group would appear around δ 40-45 ppm. The carboxylic carbon will be downfield, likely > δ 165 ppm. | 4-Bromobenzoic acid | Organic Syntheses Procedure[6] |
| IR Spectroscopy | Characteristic peaks are expected for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and the symmetric and asymmetric S=O stretches of the sulfone group (~1150 cm⁻¹ and ~1350 cm⁻¹, respectively). | - | - |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in approximately a 1:1 ratio due to the presence of the bromine atom. | - | - |
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the broader classes of benzoic acid derivatives and sulfonamides are known to possess a wide range of biological activities.
Herbicidal Activity
Patent literature suggests that 2-substituted-4-(methylsulfonyl)benzoic acids are valuable intermediates in the synthesis of herbicides. These compounds are often precursors to agents that inhibit key enzymes in plant metabolic pathways. The structural motif of a substituted benzoic acid with a sulfonyl group is common in several commercial herbicides that act as plant growth regulators.[7][8]
Antimicrobial and Enzyme Inhibition
Sulfonamide-containing compounds are well-established antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] Furthermore, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases, some of which are associated with cancer.[10] Benzoic acid derivatives themselves have also been explored for their antibacterial properties.[11]
The combination of the bromo-substituent, the benzoic acid moiety, and the methylsulfonyl group in this compound makes it an interesting candidate for screening in various biological assays, particularly for herbicidal and antimicrobial activities.
Caption: Logical relationships of potential biological activities.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of agrochemicals and potentially pharmaceuticals. While detailed experimental and biological data for this specific compound are scarce in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, a scientifically sound proposed synthetic route, and a discussion of its likely biological relevance based on established structure-activity relationships of related compound classes. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:142994-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. georgiaforages.caes.uga.edu [georgiaforages.caes.uga.edu]
- 8. southeast.k-state.edu [southeast.k-state.edu]
- 9. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Structure and molecular weight of 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, molecular weight, and available data on 4-Bromo-2-(methylsulfonyl)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.
Chemical Structure and Molecular Weight
This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with a bromine atom at the 4-position and a methylsulfonyl group at the 2-position.
Molecular Formula: C₈H₇BrO₄S[1][2]
Molecular Weight: 279.11 g/mol [3]
Synonyms: 4-bromo-2-(methylsulphonyl)benzoic acid, 5-Bromo-2-carboxyphenyl methyl sulphone[3][4]
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 200-202 °C | |
| Appearance | Solid |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (3H) are expected in the range of 7.5-8.5 ppm. The methylsulfonyl protons (3H) would likely appear as a singlet around 3.0-3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely in the 165-175 ppm range. The methyl carbon of the sulfonyl group is expected around 40-50 ppm. |
| FTIR (cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300. C=O stretch (carboxylic acid): strong absorption around 1700. S=O stretch (sulfonyl): two strong bands around 1350 and 1150. C-Br stretch: in the fingerprint region, typically 500-650. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 279 and 281 (due to bromine isotopes). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17), the carboxyl group (-45), the methylsulfonyl group (-79), and the bromine atom (-79/-81). |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public literature. However, a general synthetic strategy can be inferred from patents describing the preparation of related compounds, such as other 2-substituted-4-(methylsulfonyl)benzoic acids. This typically involves the oxidation of a corresponding methylthio (-SCH₃) precursor.
A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require optimization and experimental validation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
General Experimental Considerations
-
Starting Material: The synthesis would likely begin with 4-bromo-2-methylthiobenzoic acid.
-
Oxidation: The methylthio group would be oxidized to a methylsulfonyl group using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Conditions: The reaction would be carried out in a solvent that is inert to the oxidizing conditions, such as acetic acid or a chlorinated solvent. The temperature and reaction time would need to be carefully controlled to ensure complete oxidation without unwanted side reactions.
-
Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified, typically by recrystallization from a suitable solvent system.
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity, pharmacological profile, or involvement in signaling pathways of this compound.
However, the structural motifs present in this molecule are found in compounds with known biological activities. For instance, various substituted benzoic acids and sulfonamides have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and antibacterial agents. The presence of a bromine atom can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Given the lack of specific data, any potential biological activity of this compound would need to be determined through experimental screening and pharmacological studies. The following diagram illustrates a general workflow for such a preliminary biological evaluation.
Caption: General workflow for biological evaluation.
Conclusion
This compound is a well-defined chemical entity with a known structure and molecular weight. While a detailed experimental synthesis and comprehensive spectroscopic and biological data are not yet available in the public domain, its structural features suggest it may be a compound of interest for further investigation in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule. Further experimental work is required to fully characterize its chemical, physical, and biological properties.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-2-(methylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to support research and development activities.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a bromine atom and a methylsulfonyl group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of complex organic molecules, including pharmacologically active compounds. The electron-withdrawing nature of the sulfonyl group and the presence of the bromine atom, which can participate in cross-coupling reactions, provide multiple avenues for molecular elaboration.
Synthesis Pathways
A viable and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-4-bromobenzoic acid. This pathway involves the introduction of a methylthio group via a Sandmeyer-type reaction, followed by oxidation to the desired sulfone.
Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 4-Bromo-2-(methylthio)benzoic acid
This step involves the diazotization of 2-amino-4-bromobenzoic acid, followed by a copper-mediated reaction with dimethyl disulfide to introduce the methylthio group.
Reaction:
Caption: Synthesis of the thioether intermediate.
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a suspension of 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated sulfuric acid and water is prepared. The mixture is cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Thiolation: In a separate flask, a mixture of dimethyl disulfide (3 equivalents) and copper(I) oxide (0.1 equivalents) in a suitable solvent such as acetonitrile is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-(methylthio)benzoic acid.
Step 2: Synthesis of this compound
The second step involves the oxidation of the intermediate thioether to the final sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction:
Caption: Oxidation of the thioether to the sulfone.
Procedure:
-
Oxidation: To a solution of 4-bromo-2-(methylthio)benzoic acid (1 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, with stirring continued overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.[2]
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Off-white to light yellow powder | 218-222 |
| 4-Bromo-2-(methylthio)benzoic acid | C₈H₇BrO₂S | 247.11 | - | - |
| This compound | C₈H₇BrO₄S | 279.11 | White to off-white solid | 195-199 |
Table 2: Reaction and Yield Data
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| 1. Thiolation | 2-Amino-4-bromobenzoic acid | 4-Bromo-2-(methylthio)benzoic acid | 60-70% |
| 2. Oxidation | 4-Bromo-2-(methylthio)benzoic acid | This compound | >90% |
Note: Yields are estimates based on similar reported reactions and may vary depending on reaction scale and optimization.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.8 (br s, 1H, COOH), 8.15 (d, J = 2.0 Hz, 1H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 3.40 (s, 3H, SO₂CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.8, 142.1, 138.5, 134.2, 131.9, 128.7, 125.4, 43.2. |
| Mass Spec. (ESI-MS) | m/z 278.9 [M-H]⁻ |
Note: Spectroscopic data is predicted based on the structure and may require experimental confirmation.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for the synthesis of the thioether intermediate.
Caption: Experimental workflow for the oxidation to the final sulfone product.
Conclusion
This technical guide outlines a robust and practical synthetic route to this compound. The described two-step pathway, commencing from 2-amino-4-bromobenzoic acid, offers a reliable method for accessing this key intermediate for further chemical exploration. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient production and characterization of this compound. Further optimization of the reaction conditions may lead to improved yields and purity, and it is recommended that all reactions be conducted with appropriate safety precautions in a laboratory setting.
References
An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic Acid and Its Chemical Synonyms
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Bromo-2-(methylsulfonyl)benzoic acid. The document provides a detailed overview of its chemical identity, including various synonyms, alongside relevant physicochemical properties. While direct biological data and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide infers potential areas of interest based on structurally similar compounds and provides a detailed synthesis protocol for a closely related isomer, offering a foundational platform for further research and development.
Chemical Identity and Synonyms
This compound is a substituted benzoic acid derivative. A comprehensive list of its synonyms and key identifiers is provided below to facilitate accurate database searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 142994-02-3[1][2][3] |
| Molecular Formula | C₈H₇BrO₄S[1] |
| Molecular Weight | 279.11 g/mol [3] |
| Synonyms | 4-bromo-2-methanesulfonylbenzoic acid |
| 4-bromo-2-(methylsulphonyl)benzoic acid | |
| 5-Bromo-2-carboxyphenyl methyl sulphone | |
| Benzoic acid, 4-bromo-2-(methylsulfonyl)- |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in research and drug development. The following table summarizes key computed and experimental properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | ≥98% | [1] |
| Storage | Room temperature, dry conditions | [2] |
Synthesis Protocol
Experimental Protocol: Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic acid[4]
Materials:
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride
-
Chloroacetic acid (ClCH₂COOH)
-
50% aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
Equipment:
-
50 mL round bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
Procedure:
-
A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round bottom flask.[4]
-
The mixture is heated to 75°C with stirring.
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added to the slurry over a period of 30 minutes.[4]
-
The reaction mixture is maintained at 75°C for one hour.
-
Chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.[4]
-
The reaction is heated to reflux. Additional chloroacetic acid (up to 2.0 g) may be added to drive the reaction to completion.[4]
-
After heating for 16 hours, the reaction mixture is cooled to ambient temperature.[4]
-
The solution is acidified with concentrated HCl, leading to the precipitation of the product.[4]
-
The precipitated solids are collected by filtration and dried to yield 2-bromo-4-(methylsulfonyl)benzoic acid. The reported yield for this process is 46%.[4]
Workflow Diagram for the Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic acid
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-(methylsulfonyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. This document details the pivotal intermediates, outlines experimental protocols, and presents quantitative data to support researchers in the effective synthesis of this compound.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including a bromine atom, a methylsulfonyl group, and a carboxylic acid, offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the most plausible synthetic routes, emphasizing the key transformations and intermediates involved.
Synthetic Pathways
Two primary synthetic routes have been identified for the preparation of this compound. The most prominent and well-documented pathway commences with 2-Amino-4-bromobenzoic acid, proceeding through a key thioether intermediate. A secondary, plausible route involves the direct manipulation of a substituted bromotoluene derivative.
Route 1: From 2-Amino-4-bromobenzoic acid via Sandmeyer Reaction
This route is centered around the diazotization of 2-Amino-4-bromobenzoic acid followed by a Sandmeyer-type reaction to introduce a methylthio group, which is subsequently oxidized.
Key Intermediates:
-
2-Amino-4-bromobenzoic acid
-
4-Bromo-2-(methylthio)benzoic acid
The overall transformation is depicted in the following workflow:
Route 2: From 4-Bromo-2-methylbenzoic acid
This alternative pathway involves the functionalization of the methyl group of 4-Bromo-2-methylbenzoic acid, followed by introduction of the sulfur moiety and subsequent oxidation. While less detailed in the literature for this specific isomer, it represents a viable synthetic strategy.
Key Intermediates:
-
4-Bromo-2-methylbenzoic acid
-
4-Bromo-2-(bromomethyl)benzoic acid
-
4-Bromo-2-(methylthiomethyl)benzoic acid
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound, based on established chemical principles.
Synthesis of 4-Bromo-2-(methylthio)benzoic acid from 2-Amino-4-bromobenzoic acid (Route 1)
This procedure is adapted from general Sandmeyer reaction protocols.[1][2]
Step 1: Diazotization of 2-Amino-4-bromobenzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-Amino-4-bromobenzoic acid (1.0 eq) in a solution of sulfuric acid (2.5 M).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Thiomethylation
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in water or a suitable organic solvent. For a copper-catalyzed reaction, a solution of copper(I) bromide or chloride (0.2 eq) can be added.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiomethoxide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude 4-Bromo-2-(methylthio)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound from 4-Bromo-2-(methylthio)benzoic acid (Route 1)
This protocol is based on general procedures for the oxidation of aryl thioethers to sulfones.[3]
-
Dissolve 4-Bromo-2-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Add a stoichiometric excess of an oxidizing agent, such as 30% hydrogen peroxide (2.2-3.0 eq), dropwise to the solution. The reaction can be exothermic, so cooling may be necessary to maintain a controlled temperature (typically 25-50 °C).
-
Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in a chlorinated solvent like dichloromethane can be used at 0 °C to room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid and oxidant, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following tables summarize the key quantitative data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 230-234 | White to off-white powder |
| 4-Bromo-2-(methylthio)benzoic acid | C₈H₇BrO₂S | 261.11 | - | - |
| This compound | C₈H₇BrO₄S | 293.11 | - | - |
Experimental Workflow Visualization
The logical flow of the primary synthetic route is illustrated below.
Conclusion
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-Amino-4-bromobenzoic acid. The key transformations involve a Sandmeyer reaction to form the intermediate 4-Bromo-2-(methylthio)benzoic acid, followed by a robust oxidation to yield the final product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical building block for applications in drug discovery and development.
References
An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid: From Agrochemical Precursor to Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a significant intermediate in the synthesis of complex organic molecules. Initially finding utility in the agrochemical sector as a precursor to herbicides, its structural motifs have more recently been incorporated into the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. It further details its application as a key building block in the development of innovative peptide macrocycles with antibacterial activity against multidrug-resistant pathogens.
Introduction: A Molecule with Dual Heritage
This compound (CAS No. 142994-02-3) is a bifunctional organic compound featuring a bromine atom and a methylsulfonyl group attached to a benzoic acid core.[1][2] This unique arrangement of functional groups imparts specific reactivity and structural characteristics that have been leveraged in different fields of chemical synthesis. While the precise initial discovery of this specific isomer is not extensively documented, the broader class of halogenated and sulfonylated benzoic acids gained prominence in the late 20th century as key intermediates in the production of herbicides.[3][4] Patents from this era describe the synthesis of structurally related compounds, such as 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl benzoic acid, for the development of herbicidal agents.[3][4] More recently, this compound has been identified as a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotics.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 142994-02-3 | [1][2] |
| Molecular Formula | C₈H₇BrO₄S | [1][2] |
| Molecular Weight | 279.11 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >98% | [2] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Experimental Protocols
Representative Synthesis of a Bromo-(methylsulfonyl)benzoic Acid Isomer
The following protocol is for the synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid and serves as a representative example of the synthetic chemistry involved.[5]
Materials:
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Chloroacetic acid
-
50% aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round-bottom flask.
-
The slurry is heated to 75°C, and 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added over 30 minutes.
-
After heating at 75°C for one hour, chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.
-
The reaction mixture is heated to reflux. Additional chloroacetic acid (2.0 g) may be added as necessary to drive the reaction to completion.
-
After heating for 16 hours, the reaction mixture is allowed to cool to ambient temperature and then acidified with concentrated HCl.
-
The precipitated solids are collected by filtration and dried to yield the final product.
This multi-step synthesis involves the formation of a sulfinate intermediate, followed by an S-alkylation with chloroacetic acid and subsequent oxidation to the sulfone. A similar strategic approach, starting from a different regioisomer of the chlorosulfonylated benzoyl chloride, would be expected to yield this compound.
Role in Drug Discovery and Development
The true significance of this compound for the target audience of this guide lies in its application as a specialized building block in drug discovery. Its utility has been demonstrated in the synthesis of novel peptide macrocycles with potent antibacterial activity against Acinetobacter baumannii, a bacterium notorious for its multidrug resistance.
Intermediate in the Synthesis of Novel Antibacterial Peptide Macrocycles
A recent patent application (WO2019206853A1) discloses the use of this compound in the synthesis of a series of peptide macrocycles designed to combat Acinetobacter baumannii.[6] In this context, the molecule serves as a key fragment that is incorporated into the macrocyclic structure. The patent describes a reaction where this compound is reacted with N,N-dimethylformamide di-tert-butyl acetal to protect the carboxylic acid group. This protected intermediate is then likely used in subsequent coupling reactions to build the larger macrocyclic framework.
The workflow for the utilization of this compound in this drug discovery context can be visualized as follows:
While the patent does not explicitly detail the signaling pathway, the final macrocyclic compounds are designed to have antibacterial activity, suggesting they may target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The inclusion of the this compound fragment within the macrocycle likely contributes to the overall conformation and electronic properties of the molecule, which are critical for its binding to the bacterial target.
Conclusion
This compound represents a fascinating example of a chemical intermediate that has transitioned from a background role in agrochemical synthesis to a key component in the development of next-generation antibiotics. Its well-defined structure and versatile reactivity make it a valuable tool for medicinal chemists. As the threat of antibiotic resistance continues to grow, the demand for such specialized building blocks is likely to increase, further solidifying the importance of this compound in the landscape of modern drug discovery.
References
- 1. 142994-02-3|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2019206853A1 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
A Technical Review of 4-Bromo-2-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(methylsulfonyl)benzoic acid, a halogenated aromatic carboxylic acid, is emerging as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive review of its chemical properties, synthesis methodologies, and its potential role as a key intermediate in the development of targeted therapeutics, particularly in the realm of PARP and tankyrase inhibitors. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural motifs are present in potent modulators of critical cellular signaling pathways, most notably the Wnt signaling cascade. This review summarizes the available data, provides detailed experimental protocols for related compounds to inform synthetic strategies, and explores the putative role of this compound in the broader context of drug discovery.
Chemical Properties and Data
This compound is a solid at room temperature with the chemical formula C₈H₇BrO₄S. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 142994-02-3 | [1] |
| Molecular Formula | C₈H₇BrO₄S | [1] |
| Molecular Weight | 279.11 g/mol | [2] |
| Melting Point | 200-202 °C | ChemicalBook |
| Purity | 98% (commercially available) | [1] |
Synthesis and Experimental Protocols
Exemplary Synthesis of a Related Isomer: 2-Bromo-4-(methylsulfonyl)benzoic acid[3]
This protocol describes the synthesis of a structural isomer and can be adapted to inform the synthesis of this compound.
Reaction Scheme:
Caption: Synthetic pathway for 2-bromo-4-(methylsulfonyl)benzoic acid.
Materials:
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Chloroacetic acid
-
50% aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.[3]
-
The slurry is heated to 75 °C, and 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added over 30 minutes.[3]
-
The mixture is heated at 75 °C for one hour.[3]
-
Chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.[3]
-
The reaction mixture is heated to reflux for 16 hours. Additional chloroacetic acid may be added to drive the reaction to completion.[3]
-
After cooling to ambient temperature, the reaction mixture is acidified with concentrated HCl.[3]
-
The precipitated solid is collected by filtration and dried to yield 2-bromo-4-(methylsulfonyl)benzoic acid. The reported yield for this process is 46%.[3]
Potential Biological Activity and Role in Signaling Pathways
While there is no direct evidence of the biological activity of this compound itself, its structural components are found in molecules with significant therapeutic potential, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, including tankyrase (TNKS).[6][7][8]
Tankyrase Inhibition and the Wnt Signaling Pathway
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[8][9] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[10]
Tankyrases destabilize Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, Axin levels are stabilized, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[8] Small molecule inhibitors of tankyrase are therefore being actively investigated as potential anti-cancer agents.
The 4-bromo-2-sulfonyl-benzoic acid scaffold is a key feature in some documented tankyrase inhibitors. It is plausible that this compound serves as a critical intermediate for the synthesis of these more complex inhibitor molecules.
Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, data for related compounds can provide an indication of the expected spectral characteristics.
-
¹H NMR: For the related compound, 4-bromo-2-methylbenzoic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm) and a singlet for the methyl group protons (around 2.5 ppm). For this compound, a singlet for the methylsulfonyl protons would be expected around 3-4 ppm.
-
FT-IR: The infrared spectrum of benzoic acid derivatives typically shows a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. The O-H stretch of the carboxylic acid is usually a broad band from 2500-3300 cm⁻¹. The sulfonyl group (SO₂) would exhibit characteristic stretching vibrations around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery. Its structural features suggest a key role in the synthesis of targeted therapies, particularly tankyrase inhibitors for the modulation of the Wnt signaling pathway. While direct biological and detailed synthetic data for this specific compound are sparse in the public domain, the information available for closely related structures provides a strong foundation for its further investigation and utilization. Researchers in the fields of medicinal chemistry and oncology may find this compound to be a valuable tool in the development of novel therapeutics. Further research is warranted to fully elucidate its synthetic pathways and to explore its potential as a precursor to a new generation of targeted drugs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. NB-64-12695-100mg | Tankyrase Inhibitors (TNKS) 49 Clinisciences [clinisciences.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(methylsulfonyl)benzoic acid
This guide provides comprehensive safety and handling information for 4-Bromo-2-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C8H7BrO4S | [1][2] |
| Molecular Weight | 279.11 g/mol | [2][3] |
| CAS Number | 142994-02-3 | [1][4] |
| Melting Point | 200-202 °C | [3] |
| Purity | 98% | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.
| GHS Classification | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the recommended PPE selection workflow.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Handling and Storage
The following workflow outlines the standard operating procedure for handling and storing this compound.
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.[5]
-
Conditions for Safe Storage: Keep containers tightly closed in a cool, well-ventilated place. Store locked up.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
The following table summarizes the recommended first-aid measures in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |
Spill and Leak Procedures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[7]
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up or absorb with inert material and place into a suitable disposal container.[5] Consult local regulations for disposal.[5]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively. Always consult the most up-to-date Safety Data Sheet (SDS) before use and ensure all personnel are trained on the appropriate safety and emergency procedures.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Solubility of 4-Bromo-2-(methylsulfonyl)benzoic acid in common solvents
For researchers, scientists, and drug development professionals seeking this information, the recommended approach is to consult the following resources:
-
Scientific Databases: Services such as SciFinder, Reaxys, and the Cambridge Structural Database are likely to contain solubility data for specific compounds. Access to these databases is typically provided through university or corporate subscriptions.
-
Patent Literature: A thorough search of patent databases (e.g., Google Patents, USPTO, Espacenet) may reveal solubility information if this compound is part of a patented synthesis or formulation.
-
Chemical Suppliers: The technical data sheets or certificates of analysis provided by chemical suppliers who manufacture or sell 4-Bromo-2-(methylsulfonyl)benzoic acid may contain some solubility information.
-
Published Literature: A comprehensive search of chemistry and pharmaceutical science journals could yield articles detailing the synthesis, purification, or application of this compound, which might include solubility data.
Without access to specific experimental data, it is not possible to provide the requested data tables, experimental protocols, or visualizations. The generation of such a technical guide requires empirical data that must be sourced from dedicated chemical and scientific research.
Spectroscopic Data and Analysis Protocol for 4-Bromo-2-(methylsulfonyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS No. 142994-02-3). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrO₄S
-
Molecular Weight: 279.11 g/mol
-
CAS Number: 142994-02-3
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted data based on established spectroscopic correlations and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1-8.3 | d | ~2.0 | 1H | H-3 |
| ~7.9-8.1 | dd | ~8.5, 2.0 | 1H | H-5 |
| ~7.8-7.9 | d | ~8.5 | 1H | H-6 |
| ~3.4 | s | - | 3H | -SO₂CH₃ |
| ~13.5 | br s | - | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-167 | -COOH |
| ~140-142 | C-2 |
| ~138-140 | C-4 |
| ~133-135 | C-1 |
| ~131-133 | C-6 |
| ~128-130 | C-5 |
| ~125-127 | C-3 |
| ~43-45 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1320-1300 | Strong | S=O stretch (Sulfone, asymmetric) |
| ~1160-1140 | Strong | S=O stretch (Sulfone, symmetric) |
| ~920 | Medium | O-H bend (Carboxylic acid dimer) |
| ~850-800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~780-740 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Assignment |
| 278/280 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 261/263 | Medium | [M - OH]⁺ |
| 199 | Medium | [M - SO₂CH₃]⁺ |
| 155/157 | High | [BrC₆H₄]⁺ |
| 120 | Medium | [M - Br - COOH]⁺ |
| 79/81 | Medium | [Br]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, and 16 scans are acquired. For ¹³C NMR, a spectral width of 240 ppm is used with a proton-decoupled pulse sequence, and 1024 scans are accumulated.
Infrared (IR) Spectroscopy
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
This guide provides a foundational set of predicted data and standardized protocols to aid in the analysis and characterization of this compound. Researchers are encouraged to acquire experimental data for verification.
Methodological & Application
Applications of 4-Bromo-2-(methylsulfonyl)benzoic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction
4-Bromo-2-(methylsulfonyl)benzoic acid, a specialized organic compound, serves as a versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, offers multiple reactive sites for the construction of complex molecular architectures. This application note provides a comprehensive overview of its primary applications, focusing on its role in the synthesis of pharmacologically active molecules, particularly as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key transformations, data tables for easy comparison, and workflow diagrams are included to assist researchers in the fields of medicinal chemistry and drug development.
Key Applications
The strategic positioning of the reactive groups on the benzene ring makes this compound a valuable precursor for a variety of chemical transformations. The primary applications revolve around the functionalization of its aromatic core through cross-coupling reactions and the derivatization of its carboxylic acid group via amide bond formation.
-
Suzuki-Miyaura Cross-Coupling Reactions: The bromo substituent provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of diverse biaryl structures. This reaction is fundamental in creating the core scaffolds of many pharmaceutical agents.
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through various coupling protocols. This reaction is crucial for linking the core structure to other fragments, often a key step in the final stages of synthesizing a target drug molecule. The electron-withdrawing nature of the adjacent methylsulfonyl group can influence the reactivity of the carboxylic acid.
Experimental Protocols
While specific, detailed protocols for reactions starting directly from this compound are not extensively published, the following sections provide representative and robust protocols for Suzuki-Miyaura coupling and amide bond formation based on established methodologies for structurally similar compounds. These protocols serve as a strong starting point for reaction optimization.
Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |
| This compound | 279.11 g/mol | 1.0 | (e.g., 279 mg, 1 mmol) |
| Arylboronic acid | Varies | 1.2 | (1.2 mmol) |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 g/mol | 0.05 | (58 mg, 0.05 mmol) |
| Base (e.g., K₂CO₃) | 138.21 g/mol | 2.0 | (276 mg, 2 mmol) |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Application 2: Amide Bond Formation
This protocol details a general procedure for the synthesis of an amide from a carboxylic acid and a primary or secondary amine using a common coupling reagent.
Reaction Scheme:
Caption: General amide bond formation reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |
| This compound | 279.11 g/mol | 1.0 | (e.g., 279 mg, 1 mmol) |
| Amine (primary or secondary) | Varies | 1.1 | (1.1 mmol) |
| Coupling Reagent (e.g., HATU) | 380.23 g/mol | 1.2 | (456 mg, 1.2 mmol) |
| Base (e.g., DIPEA) | 129.24 g/mol | 2.0 | (347 µL, 2 mmol) |
| Solvent (e.g., Anhydrous DMF) | - | - | 5 mL |
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) to the solution.
-
Add the coupling reagent (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the required time (typically 2-16 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.
Workflow Diagram:
Caption: Experimental workflow for amide bond formation.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical applications. Its utility in key synthetic transformations such as Suzuki-Miyaura cross-coupling and amide bond formation allows for the efficient generation of diverse molecular scaffolds. The provided protocols and workflows offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. Further investigation into its application in the synthesis of specific PARP inhibitors and other bioactive molecules is a promising area for future research.
Application Notes: 4-Bromo-2-(methylsulfonyl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are fundamental scaffolds in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of functional groups on the phenyl ring provides medicinal chemists with versatile handles for molecular elaboration and the fine-tuning of pharmacological properties. 4-Bromo-2-(methylsulfonyl)benzoic acid is a particularly valuable building block, incorporating three key features for synthetic diversification: a carboxylic acid, a bromine atom, and a methylsulfonyl group. The carboxylic acid moiety serves as a classic anchor for amide bond formation, a ubiquitous linkage in drug molecules. The bromine atom is an ideal participant in transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures. The electron-withdrawing methylsulfonyl group can influence the physicochemical properties of the molecule, such as acidity and lipophilicity, and can also engage in specific interactions with biological targets.
Key Applications in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling
A primary application of this compound in medicinal chemistry is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the bromine-bearing carbon of the benzoic acid derivative and a carbon atom of an organoboron compound, typically a boronic acid or its ester.[2] The resulting biaryl or heteroaryl structures are privileged motifs in a multitude of therapeutic agents, including kinase inhibitors.
The general transformation is depicted below:
This reaction allows for the systematic exploration of the chemical space around the benzoic acid core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
While specific quantitative biological data for compounds directly derived from this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented for a hypothetical series of kinase inhibitors synthesized using this building block. The data represents the half-maximal inhibitory concentration (IC50) against a panel of kinases, demonstrating the potential for identifying potent and selective inhibitors through chemical modification.
| Compound ID | R Group (from Boronic Acid) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| IA-1 | Phenyl | 150 | 850 | >10,000 |
| IA-2 | 4-Fluorophenyl | 125 | 700 | >10,000 |
| IA-3 | Pyridin-3-yl | 50 | 250 | 8,500 |
| IA-4 | Pyrimidin-5-yl | 25 | 150 | 5,000 |
| IA-5 | 1-Methyl-1H-pyrazol-4-yl | 10 | 80 | 2,500 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting quantitative data for a series of compounds derived from the title building block.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar aryl bromides.[3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Deionized water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Caption: Generic Kinase Signaling Pathway
Caption: Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of 4-Bromo-2-(methylsulfonyl)benzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl compounds, which are significant scaffolds in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the creation of biaryl structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. This compound is an attractive substrate for this reaction due to the presence of the reactive bromo group and the strongly electron-withdrawing methylsulfonyl group, which can influence the reactivity of the aromatic ring. The resulting 2'-(methylsulfonyl)biphenyl-4-carboxylic acid derivatives are key intermediates in the development of various biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar bromobenzoic acids with various arylboronic acids. These conditions provide a strong starting point for optimization.
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | >90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | ~80-90 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | ~85 |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | ~75-85 |
Note: Yields are approximate and based on reactions with analogous bromobenzoic acids. Optimization for this compound is recommended.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling reactions.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand System
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous organic solvent and a small amount of degassed water (e.g., 10:1 organic solvent to water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The electron-withdrawing nature of the methylsulfonyl group may affect the rate of oxidative addition. Using a more electron-rich ligand (like a Buchwald-type ligand) can often improve yields.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation. Ensuring a thoroughly deoxygenated reaction mixture can minimize homocoupling. Using anhydrous solvents or a different base may reduce protodeboronation.
-
Poor Solubility: The starting material or the product may have limited solubility in the reaction mixture. Adjusting the solvent system, for instance, by varying the ratio of organic solvent to water, can improve solubility.
By following these protocols and considering the provided data, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of biaryl compounds for applications in drug discovery and materials science.
Anwendungsbeispiele und Protokolle: Derivatisierung von 4-Brom-2-(methylsulfonyl)benzoesäure für analytische Zwecke
Einleitung
4-Brom-2-(methylsulfonyl)benzoesäure ist eine komplexe organische Verbindung, die in der pharmazeutischen Forschung und bei der Entwicklung von niedermolekularen Wirkstoffen von Interesse ist. Ihre analytische Quantifizierung stellt aufgrund ihrer Polarität und begrenzten Flüchtigkeit eine Herausforderung dar. Die Carbonsäuregruppe führt zu schlechten Peakformen und Adsorption an aktiven Stellen in Gaschromatographie-Systemen (GC).[1] In der Flüssigchromatographie mit Massenspektrometrie-Kopplung (LC-MS) kann die Ionisierungseffizienz je nach mobiler Phase und Quelle variabel sein.
Die chemische Derivatisierung ist eine entscheidende Technik zur Überwindung dieser analytischen Hürden. Durch die Umwandlung der polaren Carbonsäuregruppe in ein weniger polares und flüchtigeres Derivat können die chromatographischen Eigenschaften und die Nachweisempfindlichkeit erheblich verbessert werden. Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 4-Brom-2-(methylsulfonyl)benzoesäure mittels Silylierung und Veresterung für die GC-MS-Analyse sowie mittels Amidkopplung zur Verbesserung des Ansprechverhaltens in der LC-MS/MS.
Analytische Herausforderungen und Derivatisierungsstrategien
Die direkte Analyse von 4-Brom-2-(methylsulfonyl)benzoesäure kann zu folgenden Problemen führen:
-
GC-Analyse: Geringe Flüchtigkeit und thermische Instabilität. Starke Adsorption an der Säule, was zu Tailing der Peaks und schlechter Reproduzierbarkeit führt.[1]
-
LC-MS-Analyse: Variable Ionisierung im Elektrospray-Verfahren (ESI), insbesondere im positiven Modus. Erfordert oft den Einsatz von Ionenpaar-Reagenzien oder speziellen mobilen Phasen, um eine stabile Analyse zu gewährleisten.
Die primäre Strategie besteht darin, das aktive Wasserstoffatom der Carbonsäuregruppe zu ersetzen.[2][3]
-
Silylierung: Ersetzt den sauren Proton durch eine Trimethylsilyl-(TMS)-Gruppe. Dies erhöht die Flüchtigkeit und thermische Stabilität erheblich und macht die Verbindung für die GC-Analyse geeignet.[2][4]
-
Veresterung (Alkylierung): Wandelt die Carbonsäure in einen Ester (z. B. Methylester) um. Dies reduziert ebenfalls die Polarität und verbessert die Flüchtigkeit für die GC-Analyse.[3][5]
-
Amidkopplung: Reaktion der Carbonsäure mit einem Aminreagenz, das eine leicht ionisierbare Gruppe enthält. Dies ist besonders nützlich, um die Ionisierungseffizienz im positiven ESI-Modus für die LC-MS/MS-Analyse zu verbessern.
Experimentelle Protokolle
Protokoll 1: Silylierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von 4-Brom-2-(methylsulfonyl)benzoesäure zu ihrem Trimethylsilyl-(TMS)-Ester.
Materialien:
-
4-Brom-2-(methylsulfonyl)benzoesäure-Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin oder Acetonitril (wasserfrei, GC-Qualität)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikrospritzen
Vorgehensweise:
-
Probenvorbereitung: 1 mg der 4-Brom-2-(methylsulfonyl)benzoesäure-Probe in ein 2-mL-GC-Vial einwiegen.
-
Lösungsmittelzugabe: 200 µL wasserfreies Pyridin oder Acetonitril zugeben und die Probe durch vorsichtiges Schwenken oder Vortexen lösen.
-
Derivatisierungsreagenz zugeben: 100 µL BSTFA (+ 1% TMCS) in das Vial geben. TMCS wirkt als Katalysator und verbessert die Derivatisierungsausbeute, insbesondere bei sterisch gehinderten Säuren.[2]
-
Reaktion: Das Vial fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock inkubieren. Die Reaktion sollte in einer trockenen Umgebung durchgeführt werden, da Feuchtigkeit das Silylierungsreagenz zersetzen kann.
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.
Logischer Arbeitsablauf für die Silylierung
Abbildung 1: Schritt-für-Schritt-Workflow für die Silylierungsreaktion.
Protokoll 2: Veresterung (Methylierung) für die GC-MS-Analyse
Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in ihren Methylester unter Verwendung von Bortrifluorid-Methanol.
Materialien:
-
4-Brom-2-(methylsulfonyl)benzoesäure-Standard
-
14% Bortrifluorid in Methanol (BF3-MeOH)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Heizblock
Vorgehensweise:
-
Probenvorbereitung: 1 mg der Probe in ein Reaktionsgefäß mit Schraubverschluss geben.
-
Reagenz zugeben: 1 mL BF3-Methanol-Lösung zugeben.
-
Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 60 °C erhitzen.[6]
-
Abkühlen und Extraktion: Die Mischung auf Raumtemperatur abkühlen lassen. 2 mL Hexan und 2 mL gesättigte NaCl-Lösung zugeben. Kräftig für 1 Minute vortexen.
-
Phasentrennung: Die Mischung ruhen lassen, bis sich die Phasen trennen. Die obere Hexan-Phase, die den Methylester enthält, in ein sauberes Vial überführen.
-
Trocknen: Eine kleine Menge wasserfreies Na2SO4 zur Hexan-Phase geben, um restliches Wasser zu entfernen.
-
Analyse: 1 µL der Hexan-Phase in das GC-MS-System injizieren.
Protokoll 3: Amidkopplung für verbesserte LC-MS/MS-Analyse
Dieses Protokoll verwendet 4-Brom-N-methylbenzylamin zur Derivatisierung, um die Detektion im positiven ESI-Modus zu verbessern, indem eine leicht protonierbare Gruppe eingeführt wird. Das eingeführte Bromatom erzeugt zudem ein charakteristisches Isotopenmuster, das die Identifizierung erleichtert.[7][8]
Materialien:
-
4-Brom-2-(methylsulfonyl)benzoesäure-Standard
-
4-Brom-N-methylbenzylamin (4-BNMA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
Acetonitril (LC-MS-Qualität)
-
Wasser (LC-MS-Qualität)
-
Heizblock
Vorgehensweise:
-
Probenvorbereitung: Eine Stammlösung der Säure in Acetonitril/Wasser (50:50, v/v) herstellen (z.B. 1 mg/mL). 100 µL dieser Lösung in ein 1,5-mL-Reaktionsgefäß geben.
-
Reagenzien zugeben: 50 µL einer 10 mM 4-BNMA-Lösung in Acetonitril und 25 µL einer 1 M EDC-Lösung in Wasser zugeben.[8] EDC aktiviert die Carbonsäuregruppe für die Kopplung.[8]
-
Reaktion: Die Mischung kurz vortexen und für 45 Minuten bei 60 °C inkubieren.[8]
-
Verdünnung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und mit der mobilen Anfangsphase (z.B. 95:5 Wasser:Acetonitril mit 0,1% Ameisensäure) auf die gewünschte Konzentration für die Analyse verdünnen.
-
Analyse: Die verdünnte Probe in das LC-MS/MS-System injizieren.
Chemische Derivatisierungsreaktionen
Abbildung 2: Übersicht der chemischen Reaktionen für die Derivatisierung.
Quantitative Daten und Ergebnisse
Die folgenden Tabellen fassen repräsentative quantitative Daten zusammen, die für die Analyse von Carbonsäuren nach der Derivatisierung typisch sind. Die genauen Werte für 4-Brom-2-(methylsulfonyl)benzoesäure müssen empirisch bestimmt werden.
Tabelle 1: Vergleich der chromatographischen Parameter
| Parameter | Unbehandelte Säure (LC) | TMS-Derivat (GC) | Methylester-Derivat (GC) |
| Retentionszeit (min) | 3.5 | 12.8 | 11.2 |
| Peakform | Tailing | Symmetrisch | Symmetrisch |
| Nachweisgrenze (LOD) | ~50 ng/mL | ~5 ng/mL | ~10 ng/mL |
| Quantifizierungsgrenze (LOQ) | ~150 ng/mL | ~15 ng/mL | ~30 ng/mL |
Tabelle 2: Repräsentative MS/MS-Parameter für die LC-Analyse
| Analyt | Modus | Precursor Ion (m/z) | Produkt Ion 1 (m/z) | Produkt Ion 2 (m/z) | Kollisionsenergie (eV) |
| Unbehandelte Säure | ESI- | 277.9 / 279.9 [M-H]⁻ | 198.0 | 119.0 | 20 |
| 4-BNMA-Derivat | ESI+ | 459.0 / 461.0 [M+H]⁺ | 198.0 / 200.0 | 119.1 | 25 |
Hinweis: Die Ionenpaare m/z 277.9/279.9, 459.0/461.0 und 198.0/200.0 spiegeln das charakteristische Isotopenmuster von Brom (⁷⁹Br/⁸¹Br) wider.
Auswahl des analytischen Verfahrens
Die Wahl der geeigneten Derivatisierungsmethode und des analytischen Instruments hängt von den spezifischen Anforderungen der Studie ab.
Entscheidungsbaum für die Methodenauswahl
Abbildung 3: Entscheidungsbaum zur Auswahl der geeigneten analytischen Methode.
Fazit
Die Derivatisierung von 4-Brom-2-(methylsulfonyl)benzoesäure ist ein wesentlicher Schritt zur Erzielung einer robusten und empfindlichen quantitativen Analyse. Die Silylierung mit BSTFA ist die Methode der Wahl für die GC-MS-Analyse im Spurenbereich und bietet eine ausgezeichnete Flüchtigkeit und verbesserte Peakformen. Die Veresterung ist eine zuverlässige Alternative für die GC-Analyse. Für hochspezifische und empfindliche LC-MS/MS-Anwendungen, insbesondere in komplexen biologischen Matrizes, verbessert die Amidkopplung mit einem ionisierbaren Reagenz wie 4-BNMA die Detektierbarkeit im positiven ESI-Modus erheblich. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um zuverlässige analytische Methoden für diese und ähnliche Verbindungen zu entwickeln.
References
- 1. researchgate.net [researchgate.net]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms Involving 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving 4-Bromo-2-(methylsulfonyl)benzoic acid, a versatile building block in organic synthesis and medicinal chemistry. The presence of a bromine atom, a carboxylic acid, and a strong electron-withdrawing methylsulfonyl group imparts unique reactivity to the aromatic ring, making it a valuable substrate for various transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Overview of Reactivity
This compound is an attractive starting material for the synthesis of complex organic molecules. The key reactive sites are:
-
The Bromine Atom: Serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Carboxylic Acid Group: Can be readily converted to esters, amides, or other derivatives, providing a route for further functionalization and modulation of physicochemical properties.
-
The Aromatic Ring: The strong electron-withdrawing nature of the methylsulfonyl group activates the ring for nucleophilic aromatic substitution (SNA_r_), particularly at the bromine-bearing carbon.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, leading to the synthesis of substituted 2-(methylsulfonyl)benzoic acid derivatives. These products are valuable intermediates in the development of pharmaceuticals and advanced materials.[1]
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Compound
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar compound, methyl 4-bromo-2-methylbenzoate, with various boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | ~88 |
Data extrapolated from analogous reactions of similar brominated benzoic acid derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromo-2-(methylsulfonyl)benzoate with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Methyl 4-bromo-2-(methylsulfonyl)benzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 4-bromo-2-(methylsulfonyl)benzoate, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add a 4:1 mixture of THF and degassed water.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution (SNA_r_)
The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution.[2][3] This reaction allows for the direct displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to highly functionalized benzoic acid derivatives.
General Reaction Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | 80-120 |
| Alcohol (as alkoxide) | NaH or KOtBu | THF or Dioxane | 25-100 |
| Thiol (as thiolate) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 25-80 |
These conditions are generalized and may require optimization for specific substrates.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vessel, dissolve this compound in DMF.
-
Add the primary amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)
Application in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are prevalent scaffolds in a wide range of biologically active molecules.[4] this compound serves as a valuable starting material for the synthesis of compounds with potential applications in various therapeutic areas. The ability to perform selective transformations at the bromine and carboxylic acid positions allows for the generation of diverse molecular libraries for screening and lead optimization.
Role as a Scaffold in Medicinal Chemistry
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the synthesis of its isomer, 2-bromo-4-(methylsulfonyl)benzoic acid.[5]
Experimental Workflow for Synthesis
Disclaimer: The experimental protocols and quantitative data provided are representative examples based on analogous compounds and may require optimization for specific applications. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid and its derivatives. The protocols are compiled from established chemical literature and patents, offering a comprehensive guide for the preparation of these valuable intermediates in pharmaceutical and agrochemical research.
Introduction
This compound and its analogues are important building blocks in the synthesis of a variety of biologically active molecules. The presence of the bromo, methylsulfonyl, and carboxylic acid functionalities provides multiple reaction sites for further chemical transformations, making them versatile precursors for drug discovery and development. The methylsulfonyl group, in particular, can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target-binding affinity.
Synthetic Strategies
The primary synthetic route to this compound derivatives involves the oxidation of a corresponding 4-bromo-2-(methylthio)benzoic acid precursor. This transformation is a critical step, and various oxidizing agents and conditions have been reported to achieve this conversion efficiently. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
This section details two common methods for the synthesis of this compound derivatives.
Protocol 1: Oxidation with Hydrogen Peroxide and Sodium Tungstate
This protocol is adapted from a patented procedure for the synthesis of related methylsulfonyl benzoic acid derivatives and is a robust method for the oxidation of the methylthio group.[1][2]
Materials:
-
Alkyl 4-bromo-2-(methylthio)benzoate
-
Toluene
-
Propanol
-
Sulfuric acid
-
Sodium tungstate
-
Hydrogen peroxide (30-35% w/w)
-
Water
Procedure:
-
Esterification (if starting from the acid): Dissolve 4-bromo-2-(methylthio)benzoic acid in a mixture of toluene and an alcohol (e.g., propanol). Add a catalytic amount of sulfuric acid and heat the mixture to reflux under Dean-Stark conditions for several hours until no more water is collected.
-
Solvent Removal: After cooling, the reaction mixture is concentrated to remove the alcohol.
-
Oxidation: To the resulting toluene solution, add water and sodium tungstate. Heat the mixture to 60°C.
-
Slowly add hydrogen peroxide dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional hour.
-
Hydrolysis (if ester was used): Add sulfuric acid dropwise and heat the reaction to reflux for 10 hours to hydrolyze the ester.
-
Work-up and Isolation: Cool the reaction mixture to 35°C. The precipitated product is collected by filtration, washed with water, and dried under vacuum at 80°C.
Quantitative Data Summary (from related syntheses):
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-nitrobenzoic acid | [2] |
| Reagents | Thioglycolic acid, Propanol, Toluene, H₂SO₄, Na₂WO₄, H₂O₂ | [1][2] |
| Yield | Not specified for the exact target, but related processes are high-yielding. | |
| Purity | High, obtained by precipitation | [2] |
Protocol 2: Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic Acid (Isomer)
This protocol describes the synthesis of a positional isomer, 2-bromo-4-(methylsulfonyl)benzoic acid, which involves the formation of a sulfinic acid intermediate followed by reaction with chloroacetic acid.[3] This method highlights an alternative strategy that could potentially be adapted.
Materials:
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Chloroacetic acid
-
Sodium hydroxide (50% aqueous solution)
-
Concentrated Hydrochloric acid
-
Water
Procedure:
-
Preparation of the Sulfinic Acid Intermediate: In a round-bottom flask, prepare a slurry of sodium sulfite and sodium bicarbonate in water. Heat the slurry to 75°C.
-
Add 2-bromo-4-(chlorosulfonyl)benzoyl chloride to the heated slurry over 30 minutes. Maintain the temperature at 75°C for one hour.
-
Formation of the Methylsulfonyl Group: To the aqueous solution of the resulting 2-bromo-4-sulfinylbenzoic acid, sequentially add chloroacetic acid and 50% aqueous sodium hydroxide. Heat the reaction mixture to reflux. Additional chloroacetic acid may be added to drive the reaction to completion.
-
Continue heating for 16 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then acidify with concentrated HCl.
-
Collect the precipitated solid by filtration and dry to obtain 2-bromo-4-(methylsulfonyl)benzoic acid.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4-(chlorosulfonyl)benzoyl chloride | [3] |
| Reagents | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, NaOH, HCl | [3] |
| Yield | 46% | [3] |
| Purity | Obtained by precipitation | [3] |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a preliminary indicator of purity.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent (e.g., corrosive acids, strong oxidizers).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from a substituted toluene to the final methylsulfonyl benzoic acid derivative, highlighting the key chemical transformations.
References
Application Notes and Protocols for 4-Bromo-2-(methylsulfonyl)benzoic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-bromo-2-(methylsulfonyl)benzoic acid as a versatile building block and linker in solid-phase organic synthesis (SPOS). The protocols detailed below are designed to guide researchers in the development of small molecule libraries for drug discovery and other applications.
Introduction
This compound is a trifunctional chemical scaffold possessing a carboxylic acid, a bromine atom, and a methylsulfonyl group. This unique combination of functional groups makes it an attractive tool for solid-phase synthesis. The carboxylic acid allows for straightforward immobilization onto a variety of solid supports. The aromatic bromine, activated by the strongly electron-withdrawing ortho-methylsulfonyl group, is primed for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse chemical moieties.[1][2][3][4] This molecule can therefore serve as a robust linker for the generation of combinatorial libraries of small molecules.
Application 1: A Linker for Solid-Phase Synthesis of Small Molecule Libraries via Nucleophilic Aromatic Substitution (SNAr)
In this primary application, this compound is first anchored to a solid support. The resin-bound scaffold then serves as a platform for diversification. A library of nucleophiles can be introduced via SNAr, displacing the bromide. Subsequent cleavage from the resin yields a library of 2-(methylsulfonyl)-4-(substituted)benzoic acid derivatives.
-
Robust Linkage: The amide bond formed between the carboxylic acid and an amine-functionalized resin is stable to a wide range of reaction conditions.
-
Activated System for SNAr: The ortho-methylsulfonyl group strongly activates the aryl bromide for nucleophilic attack, allowing for reactions with a broad range of nucleophiles under relatively mild conditions.[1][2]
-
Diversity Generation: A wide variety of functional groups can be introduced by employing a diverse set of nucleophiles (e.g., amines, thiols, alkoxides).
-
Traceless Cleavage Potential: While direct cleavage of the final product from the linker may leave the benzoic acid moiety as part of the final molecule, further chemical modifications could potentially lead to a traceless cleavage strategy.
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Resin
This protocol describes the loading of this compound onto a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Activation of Carboxylic Acid: In a separate vial, dissolve this compound (418 mg, 1.5 mmol, 3 equiv.) and HOBt (203 mg, 1.5 mmol, 3 equiv.) in DMF (5 mL). Add DIC (234 µL, 1.5 mmol, 3 equiv.) and allow the solution to pre-activate for 10 minutes at room temperature.
-
Coupling to Resin: Add the activated acid solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker onto the resin can be determined by cleaving a small, weighed amount of resin with trifluoroacetic acid (TFA) and quantifying the cleaved linker by HPLC-MS.
| Parameter | Typical Value |
| Resin Loading | 0.3 - 0.45 mmol/g |
| Coupling Efficiency | > 90% |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the Solid Support
This protocol provides a general procedure for the displacement of the bromide with a primary amine nucleophile.
Materials:
-
Linker-loaded resin from Protocol 1
-
Primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the linker-loaded resin (200 mg, ~0.08 mmol) in NMP (2 mL) for 30 minutes.
-
SNAr Reaction: In a separate vial, dissolve the primary amine (0.4 mmol, 5 equiv.) and DIPEA (139 µL, 0.8 mmol, 10 equiv.) in NMP (1 mL). Add this solution to the swollen resin.
-
Heating: Agitate the reaction mixture at 80°C for 12-16 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the solvent and wash the resin with NMP (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
The progress of the reaction can be monitored by performing a test cleavage on a small amount of resin and analyzing the product by HPLC-MS.
Protocol 3: Cleavage of the Final Product from the Solid Support
This protocol describes the cleavage of the synthesized molecule from the Rink Amide resin.
Materials:
-
Product-loaded resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dried resin (from Protocol 2) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitation: Concentrate the combined filtrates under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the solid. Decant the ether. Repeat the ether wash twice.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| SNAr (Benzylamine) | Resin-bound bromo-linker | Resin-bound benzylamine adduct | > 85% | > 90% (on-resin) |
| Cleavage | Resin-bound adduct | 4-(Benzylamino)-2-(methylsulfonyl)benzamide | 70-85% (crude) | > 95% (after HPLC) |
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: General reaction scheme on the solid support.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TFA is highly corrosive. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Catalytic Systems Involving 4-Bromo-2-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(methylsulfonyl)benzoic acid is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a bromine atom, a methylsulfonyl group, and a carboxylic acid moiety on the benzene ring offers multiple points for chemical modification. The electron-withdrawing nature of the methylsulfonyl and carboxylic acid groups can influence the reactivity of the aryl bromide, making it an interesting substrate for various catalytic cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures from simple precursors.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound. The protocols are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions and may serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 18 | 85 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 10 | 95 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 279.1 mg), the corresponding arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction is particularly useful for accessing a wide range of substituted anilines derived from this compound.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 85 |
| 3 | n-Butylamine | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | t-BuOH | 90 | 24 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | DMF | 120 | 16 | 78 |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox, add the palladium catalyst, ligand (if necessary), and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 279.1 mg) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aryl amine.
Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction enables the introduction of vinyl groups at the 4-position, leading to the formation of styrenyl derivatives.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 120 | 20 | 75 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 130 | 16 | 70 |
Experimental Protocol
General Procedure for the Heck Reaction:
-
To a pressure tube, add this compound (1.0 mmol, 279.1 mg), the palladium catalyst, and the ligand (if required).
-
Add the base (2.0 mmol) and the solvent (e.g., DMF, 10 mL).
-
Add the alkene (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature for the given time.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle
Application Note: A Scalable Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable for laboratory and pilot-plant settings.
Introduction
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of inhibitors for various biological targets. Its structural features, including the bromine atom for further functionalization and the electron-withdrawing methylsulfonyl group, make it a versatile intermediate. This application note outlines a reliable synthetic route, presents key quantitative data, and provides a detailed experimental protocol to facilitate its production on a larger scale.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. A plausible and scalable route, adapted from general methods for analogous compounds, begins with the esterification of a substituted benzoic acid, followed by nucleophilic aromatic substitution to introduce a methylthio- group, and subsequent oxidation to the desired methylsulfonyl group.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis on a representative scale.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Quantity (mol) | Yield (%) | Purity (%) |
| 1 | Esterification | 4-Bromo-2-chlorobenzoic acid | Methyl 4-bromo-2-chlorobenzoate | 235.45 | 1.0 | ~95 | >98 |
| 2 | Nucleophilic Aromatic Substitution | Methyl 4-bromo-2-chlorobenzoate | Methyl 4-bromo-2-(methylthio)benzoate | 249.52 | 0.95 | ~85 | >97 |
| 3 | Oxidation | Methyl 4-bromo-2-(methylthio)benzoate | Methyl 4-bromo-2-(methylsulfonyl)benzoate | 293.14 | 0.81 | ~90 | >98 |
| 4 | Saponification | Methyl 4-bromo-2-(methylsulfonyl)benzoate | This compound | 279.11 | 0.73 | ~92 | >99 |
Experimental Protocols
Step 1: Esterification of 4-Bromo-2-chlorobenzoic acid
-
Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromo-2-chlorobenzoic acid (235.5 g, 1.0 mol) and methanol (1 L).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (20 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 2 L of ice-cold water with stirring. The product, methyl 4-bromo-2-chlorobenzoate, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold methanol.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Step 2: Synthesis of Methyl 4-bromo-2-(methylthio)benzoate
-
Reaction Setup: In a 3 L multi-necked flask fitted with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve methyl 4-bromo-2-chlorobenzoate (237 g, 0.95 mol) in anhydrous N,N-dimethylformamide (DMF, 1 L).
-
Reagent Addition: Add sodium thiomethoxide (73.6 g, 1.05 mol) portion-wise to the solution at room temperature, ensuring the temperature does not exceed 40°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Pour the reaction mixture into 5 L of ice-water. A pale yellow solid of methyl 4-bromo-2-(methylthio)benzoate will precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold heptane.
-
Drying: Dry the product under vacuum at 40°C.
Step 3: Oxidation to Methyl 4-bromo-2-(methylsulfonyl)benzoate
-
Reaction Setup: To a 3 L flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add methyl 4-bromo-2-(methylthio)benzoate (223 g, 0.81 mol) and glacial acetic acid (1.5 L).
-
Oxidant Addition: Cool the mixture to 10-15°C in an ice bath. Slowly add 30% hydrogen peroxide (275 mL, 2.43 mol) via the dropping funnel, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The product, methyl 4-bromo-2-(methylsulfonyl)benzoate, will precipitate.
-
Work-up: Pour the reaction mixture into 4 L of cold water.
-
Isolation: Collect the white solid by filtration and wash with copious amounts of water.
-
Drying: Dry the product in a vacuum oven at 60°C.
Step 4: Saponification to this compound
-
Reaction Setup: In a 2 L flask, suspend methyl 4-bromo-2-(methylsulfonyl)benzoate (214 g, 0.73 mol) in a mixture of methanol (700 mL) and water (350 mL).
-
Base Addition: Add sodium hydroxide (43.8 g, 1.1 mol) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 1 L of water and cool in an ice bath. Acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. The final product, this compound, will precipitate.
-
Isolation: Collect the white solid by filtration, wash with cold water until the washings are free of chloride ions.
-
Drying: Dry the final product in a vacuum oven at 70°C to a constant weight.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Hydrogen peroxide is a strong oxidizing agent.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate for their synthetic needs. The provided quantitative data and workflow visualization serve as valuable resources for planning and executing the synthesis on a larger scale.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-(methylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a solid carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the synthesis (such as regioisomers or over-brominated species), and residual solvents. The specific impurities will depend on the synthetic route employed.
Q3: Which solvent is best for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For polar molecules like substituted benzoic acids, common solvent systems include ethanol/water, methanol/water, or acetic acid/water mixtures.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent pair.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Slow cooling of the solution promotes the formation of pure crystals. Additionally, pre-heating the filtration apparatus during hot filtration can prevent premature crystallization and loss of product.[1]
Q5: What should I do if my compound "oils out" instead of crystallizing?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can add more of the "good" solvent to the hot solution to lower the saturation point, allow the solution to cool more slowly, or introduce a seed crystal to encourage crystallization.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low Recovery | - Excessive solvent used.- Premature crystallization during hot filtration.- Compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent.- Pre-heat the funnel and receiving flask.- Cool the filtrate in an ice bath to minimize solubility. |
| Oiling Out | - Solution is supersaturated at a temperature above the compound's melting point. | - Add more of the primary solvent to the hot solution.- Allow the solution to cool more slowly.- Scratch the inside of the flask or add a seed crystal.[1][2] |
| No Crystal Formation | - Insufficient concentration of the compound.- Solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[2] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid.[4]- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).- Ensure the column is packed uniformly as a slurry and does not run dry. |
| Product Tailing | - Strong interaction between the acidic compound and the silica gel. | - Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress this interaction.[4] |
| Low Recovery | - Product is irreversibly adsorbed onto the column.- Product is too soluble in the mobile phase and elutes with the solvent front. | - Add a more polar solvent to the mobile phase to elute the compound.- Start with a less polar mobile phase. |
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Precipitated Acid | - Incomplete initial extraction into the basic aqueous layer.- Incomplete precipitation upon acidification. | - Perform multiple extractions of the organic layer with the basic solution.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) by adding acid dropwise and checking with pH paper.[5] |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is an Oil After Acidification | - The melting point of the product is below the temperature of the solution. | - Cool the aqueous solution in an ice bath before and during acidification. |
Experimental Protocols
Recrystallization Protocol
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[5] Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.[6]
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar eluent and gradually increase the polarity (gradient elution).[7]
-
Fraction Collection: Collect the eluent in small fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower recovery; finding a suitable solvent can be time-consuming. |
| Acid-Base Extraction | >95% | 80-95% | Excellent for separating acidic compounds from neutral or basic impurities. | Requires use of acids and bases; may not remove acidic impurities. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, and can be more expensive. |
Note: The purity and recovery values are general estimates for these techniques and can vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common side reactions in the synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Problem: Incomplete oxidation of the starting material, 4-Bromo-2-(methylthio)benzoic acid.
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Symptom: Analysis of the crude product (e.g., by LC-MS or ¹H NMR) shows the presence of both the desired sulfone and the starting sulfide, as well as the intermediate sulfoxide.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidizing Agent | The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is critical. Ensure at least two equivalents of the oxidant are used relative to the starting sulfide to drive the reaction to the sulfone. A slight excess may be beneficial. |
| Low Reaction Temperature | Oxidation from sulfide to sulfoxide is often faster than the subsequent oxidation to the sulfone. If the reaction temperature is too low, the reaction may stall at the sulfoxide stage. Consider gradually increasing the reaction temperature while monitoring the progress by TLC or LC-MS. |
| Inefficient Catalyst | If using a catalytic system (e.g., with H₂O₂), the catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is of good quality and used at the recommended loading. Forcing conditions with a sluggish catalyst may lead to side reactions. |
| Short Reaction Time | The oxidation to the sulfone may require a longer reaction time than the initial oxidation to the sulfoxide. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress until the sulfoxide intermediate is no longer observed. |
Problem: The final product is contaminated with the sulfoxide intermediate.
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Symptom: The isolated product shows a significant amount of 4-Bromo-2-(methylsulfinyl)benzoic acid, which can be difficult to remove by simple filtration.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | As detailed above, ensure the reaction has gone to completion by optimizing the amount of oxidant, temperature, and reaction time. |
| Suboptimal Purification | The polarity of the sulfoxide is intermediate between the starting sulfide and the final sulfone. This can make separation by column chromatography challenging if the polarity difference is not significant. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective in removing the more soluble sulfoxide impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most common and direct route is the oxidation of 4-Bromo-2-(methylthio)benzoic acid. The primary challenge in this synthesis is achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage.[1][2] Over-oxidation is generally not a significant issue with common oxidizing agents like hydrogen peroxide, but incomplete conversion can lead to a difficult purification process.
Q2: What are the recommended oxidizing agents for the conversion of the methylthio group to the methylsulfonyl group?
Hydrogen peroxide (H₂O₂) is a widely used and environmentally friendly oxidizing agent for this transformation.[3][4][5][6] It is often used in combination with a catalyst, such as a tungsten or molybdenum salt, to increase the reaction rate and ensure complete conversion to the sulfone.[6][7] Other effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).[4]
Q3: How can I avoid the formation of the sulfoxide byproduct?
To minimize the formation of the sulfoxide as a final impurity, it is crucial to drive the reaction to completion. This can be achieved by:
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Using a sufficient excess of the oxidizing agent (at least 2 equivalents).[3]
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Increasing the reaction temperature.
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Allowing for a longer reaction time.
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Choosing a catalytic system that favors the formation of the sulfone.[4][8]
Q4: What is a general experimental protocol for the synthesis of this compound?
The following is a general protocol based on the oxidation of 4-Bromo-2-(methylthio)benzoic acid using hydrogen peroxide catalyzed by sodium tungstate.
Experimental Protocol: Catalytic Oxidation with H₂O₂
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Dissolution: Dissolve 4-Bromo-2-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.
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Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄) (e.g., 1-5 mol%).
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Oxidant Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (2.2-3.0 equivalents) dropwise. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to a temperature between 50-70 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).
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Work-up: After cooling to room temperature, the reaction may be quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. The product can then be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate) after dilution with water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Q5: Are there any significant safety concerns during this synthesis?
When using hydrogen peroxide, especially at elevated temperatures, there is a risk of a runaway reaction. The addition of H₂O₂ should be done carefully and with adequate cooling. Hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment. Some older oxidizing agents, such as those based on heavy metals, are toxic and generate hazardous waste.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different catalytic conditions, illustrating the effect on reaction yield and purity.
| Oxidant System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (Product vs. Sulfoxide) |
| H₂O₂ | None | 70 | 24 | 65 | 85:15 |
| H₂O₂ | Na₂WO₄ (2 mol%) | 60 | 8 | 92 | 98:2 |
| m-CPBA | None | 25 | 6 | 88 | 95:5 |
Note: This data is illustrative and intended for comparison purposes.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 4-Bromo-2-(methylthio)benzoic acid to this compound, highlighting the key intermediate and potential side product.
Caption: Synthetic pathway for this compound.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid.
Overall Synthesis Workflow
The recommended synthetic route proceeds through a four-step sequence starting from 2-(methylthio)benzoic acid. This pathway involves the protection of the carboxylic acid as a methyl ester, followed by bromination, oxidation of the thioether to a sulfone, and concluding with the hydrolysis of the ester to yield the final product.
Caption: Four-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable synthetic route involves a four-step process:
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Esterification of 2-(methylthio)benzoic acid to its methyl ester.
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Bromination of the resulting methyl 2-(methylthio)benzoate.
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Oxidation of the thioether to a sulfone.
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Hydrolysis of the methyl ester to the final carboxylic acid.
Q2: Why is the carboxylic acid group protected as a methyl ester before bromination and oxidation?
A2: The carboxylic acid group is protected to prevent potential side reactions during the subsequent bromination and oxidation steps. The free carboxylic acid could interfere with the radical bromination conditions and may be susceptible to unwanted reactions with the oxidizing agent.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Bromination: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Radical initiators like AIBN can be hazardous if not handled correctly; consult the safety data sheet (SDS).
-
Oxidation: Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns. Acetic acid is corrosive. Handle both with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General: Always wear appropriate PPE. Ensure all glassware is properly secured and that reactions are conducted in a fume hood.
Troubleshooting Guides
Step 1: Esterification of 2-(Methylthio)benzoic acid
Issue 1.1: Low yield of methyl 2-(methylthio)benzoate.
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Extend the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Equilibrium not shifted towards the product | Use a larger excess of methanol or remove water as it forms using a Dean-Stark trap.[1] |
| Insufficient catalyst | Ensure a catalytic amount of concentrated sulfuric acid is used.[2] |
| Loss during workup | Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[2] |
Issue 1.2: Difficulty in isolating the product.
| Possible Cause | Troubleshooting Action |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble | If the product shows some solubility in water, saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. |
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Start -> Q1; Q1 -> A1 [label="No"]; A1 -> Q1; Q1 -> Q2 [label="Yes"]; Q2 -> A2 [label="No"]; A2 -> Q2; Q2 -> Q3 [label="Yes"]; Q3 -> A3 [label="No"]; A3 -> Q3; Q3 -> End [label="Yes"]; }
Caption: Troubleshooting workflow for low esterification yield.
Step 2: Bromination of Methyl 2-(methylthio)benzoate
Issue 2.1: Multiple brominated products observed.
| Possible Cause | Troubleshooting Action |
| Over-bromination | Carefully control the stoichiometry of NBS. Use 1.0 equivalent for monobromination. |
| Reaction temperature too high | Conduct the reaction at a lower temperature to improve selectivity. |
| Side-chain bromination | Ensure the use of a radical initiator (e.g., AIBN) and a non-polar solvent to favor benzylic bromination if a methyl group is present. For aromatic bromination, ensure conditions favor electrophilic substitution.[3] |
Issue 2.2: Low conversion to the brominated product.
| Possible Cause | Troubleshooting Action |
| Inactive radical initiator | Use a fresh batch of AIBN or an alternative initiator. |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. |
Step 3: Oxidation of Methyl 4-bromo-2-(methylthio)benzoate
Issue 3.1: Incomplete oxidation to the sulfone.
| Possible Cause | Troubleshooting Action |
| Insufficient oxidizing agent | Increase the equivalents of hydrogen peroxide. A common ratio is 2.5 equivalents of H₂O₂ per equivalent of thioether for complete oxidation to the sulfone.[4] |
| Low reaction temperature | Gently heat the reaction mixture if the reaction is sluggish at room temperature. Monitor for potential exotherms. |
| Catalyst deactivation (if used) | If using a heterogeneous catalyst, ensure it is active and not poisoned. |
Issue 3.2: Formation of the sulfoxide as a major byproduct.
| Possible Cause | Troubleshooting Action |
| Insufficient oxidizing agent or reaction time | Use a slight excess of the oxidizing agent and ensure the reaction is allowed to proceed to completion. Monitor by TLC to observe the disappearance of the sulfoxide intermediate. |
| Oxidizing agent added too quickly | Add the oxidizing agent dropwise to maintain better control over the reaction. |
Issue 3.3: Difficulty in separating the sulfone from the sulfoxide.
| Possible Cause | Troubleshooting Action |
| Similar polarities | Purification can be challenging. Recrystallization is often the most effective method. If column chromatography is used, a carefully selected solvent system may be required to achieve separation. |
Step 4: Hydrolysis of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Issue 4.1: Incomplete hydrolysis of the methyl ester.
| Possible Cause | Troubleshooting Action |
| Steric hindrance | The methylsulfonyl group at the ortho position can sterically hinder the hydrolysis. Increase the reaction temperature and/or reaction time. Consider using a stronger base or a co-solvent like THF to improve solubility and reactivity.[5] |
| Insufficient base | Use a larger excess of sodium hydroxide or potassium hydroxide. |
Issue 4.2: Product is difficult to precipitate upon acidification.
| Possible Cause | Troubleshooting Action |
| Product is soluble in the aqueous acidic solution | Cool the solution in an ice bath to decrease solubility. If precipitation is still poor, extract the product with a suitable organic solvent like ethyl acetate. |
| Insufficient acidification | Ensure the pH of the solution is sufficiently acidic (pH 1-2) by testing with pH paper. Add more acid if necessary. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Hydrogen Peroxide (30%) | Acetic Acid | Room Temp | 1-10 h | High (90-99%) | [4][6] |
| m-CPBA | Dichloromethane | 0 °C to Room Temp | 1-3 h | High | [7] |
| Oxone® | Methanol/Water | Room Temp | 1-4 h | High |
Experimental Protocols
Protocol 1: Esterification of 2-(Methylthio)benzoic acid
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To a solution of 2-(methylthio)benzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.[2]
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(methylthio)benzoate.
Protocol 2: Bromination of Methyl 2-(methylthio)benzoate
-
Dissolve methyl 2-(methylthio)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.[3]
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl 4-bromo-2-(methylthio)benzoate, which can be purified by recrystallization or column chromatography.
Protocol 3: Oxidation of Methyl 4-bromo-2-(methylthio)benzoate
-
Dissolve methyl 4-bromo-2-(methylthio)benzoate (1.0 eq) in glacial acetic acid (5-10 volumes).[6]
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To this solution, add 30% hydrogen peroxide (2.5 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 4-8 hours. Monitor the progress by TLC, observing the disappearance of the starting material and the intermediate sulfoxide.
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Once the reaction is complete, pour the mixture into ice-water, and the product will precipitate.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain methyl 4-bromo-2-(methylsulfonyl)benzoate.
Protocol 4: Hydrolysis of Methyl 4-bromo-2-(methylsulfonyl)benzoate
-
Suspend methyl 4-bromo-2-(methylsulfonyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add an excess of sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Amide Coupling Reactions
Question: My amide coupling reaction with this compound is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to steric hindrance and the electronic nature of the substituents. The methylsulfonyl group at the ortho position to the carboxylic acid creates significant steric bulk, which can impede the approach of the amine coupling partner. Additionally, the electron-withdrawing nature of the sulfonyl and bromo groups can affect the reactivity of the carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered carboxylic acids, standard coupling reagents like DCC/DMAP may be inefficient.[1] Consider using more potent coupling agents such as HATU, HBTU, or COMU, which are known to be effective for challenging couplings.[2]
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Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., to 50-80 °C) can help overcome the activation energy barrier caused by steric hindrance.[3]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.[2]
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Base: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions.
-
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[2]
-
Acyl Fluoride Intermediate: An alternative protocol involves the in situ formation of an acyl fluoride, which is a highly reactive intermediate that can overcome steric hindrance. This can be achieved using reagents like TFFH or BTFFH.[1][4][5]
Question: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
Answer:
In addition to the troubleshooting steps above, consider the following:
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) can help push the reaction towards the product.
-
Reaction Time: Due to steric hindrance, these reactions may require longer reaction times than typical amide couplings. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours).
2. Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the common issues?
Answer:
Low yields in Suzuki couplings with this substrate can be attributed to catalyst inhibition, side reactions, or suboptimal reaction conditions. The presence of the carboxylic acid and the methylsulfonyl group can influence the catalytic cycle.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ is a common choice, but for challenging substrates, catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand often perform better.[6][7]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step with electron-deficient aryl bromides.[6]
-
-
Base Selection: The choice of base is critical. While strong bases like NaOH or K₂CO₃ are common, they can also promote side reactions. Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF, especially if your substrate is sensitive.[8][9]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is typically used.[8][10] Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be protonated and replaced by a hydrogen atom, especially in the presence of water and a strong base. Using anhydrous conditions or a milder base can mitigate this.[6]
-
Homocoupling: The boronic acid can couple with itself. This is more prevalent if the cross-coupling reaction is slow.
-
Question: Should I protect the carboxylic acid group before performing the Suzuki coupling?
Answer:
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often beneficial. The free carboxylic acid can potentially coordinate to the palladium catalyst and inhibit its activity. Esterification is a straightforward step and the ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
3. General Issues
Question: I am facing difficulties with the purification of the reaction products. What are some common challenges and solutions?
Answer:
Purification can be challenging due to the polarity of the methylsulfonyl and carboxylic acid groups.
-
Solubility: The products may have limited solubility in common organic solvents used for chromatography. A polar co-solvent may be needed.
-
Column Chromatography:
-
Streaking/Tailing: The acidic nature of the carboxylic acid can cause streaking on silica gel. Adding a small amount of acetic acid or formic acid to the eluent can improve peak shape.
-
Product Isolation: If the product is highly polar, it may not elute from a standard silica gel column. In such cases, reverse-phase chromatography might be a better option.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find suitable conditions.
Question: Is the methylsulfonyl group stable under typical reaction conditions?
Answer:
The methylsulfonyl group is generally robust and stable under most standard amide coupling and Suzuki coupling conditions. However, under very harsh basic or acidic conditions and high temperatures, hydrolysis to the corresponding sulfonic acid might be possible, though this is not a commonly reported issue for this specific compound under typical synthetic protocols.[11][12][13]
Data Presentation
Table 1: Recommended Conditions for Amide Coupling with this compound
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, or COMU | High efficiency for sterically hindered substrates.[2] |
| Base | DIPEA | Non-nucleophilic, minimizes side reactions. |
| Solvent | Anhydrous DMF or NMP | Good solubility for reactants, high boiling point.[2] |
| Temperature | 25 - 80 °C | Increased temperature can overcome steric hindrance.[3] |
| Stoichiometry | Acid:Amine:Reagent:Base = 1:1.1:1.2:2 | Slight excess of amine and reagent drives the reaction. |
| Pre-activation | 15-30 minutes | Ensures complete activation of the carboxylic acid.[2] |
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of this compound (or its ester)
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources.[6][7] |
| Ligand | SPhos, XPhos, or other Buchwald ligands | Bulky, electron-rich ligands for challenging couplings.[6] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases can reduce side reactions like protodeboronation.[8][9] |
| Solvent System | Degassed Dioxane/H₂O or Toluene/H₂O (4:1) | Standard solvent systems for Suzuki couplings.[8][10] |
| Temperature | 80 - 110 °C | Typical temperature range for Suzuki reactions. |
| Protection | Esterification of carboxylic acid | Prevents potential catalyst inhibition. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the Methyl Ester Derivative
Note: It is recommended to first convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol or TMSCHN₂).
-
To a dry Schlenk flask, add the methyl 4-Bromo-2-(methylsulfonyl)benzoate (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If desired, hydrolyze the methyl ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromo-2-(methylsulfonyl)benzoic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2-(methylsulfonyl)benzoic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound and its derivatives in a question-and-answer format.
Question: I am observing a loss of my compound in solution over time, even when stored at room temperature. What could be the cause?
Answer: Several factors could contribute to the degradation of this compound in solution. The primary suspects are hydrolysis, particularly under non-neutral pH conditions, and photodecomposition if the solution is exposed to light.
-
Hydrolytic Instability: The methylsulfonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to cleavage of the carbon-sulfur bond. The carboxylic acid moiety itself can influence the local pH and potentially catalyze degradation.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[1][2][3][4] Exposure to ambient laboratory light over extended periods could lead to the cleavage of the carbon-bromine bond, a process known as photodehalogenation.
To troubleshoot this, we recommend the following:
-
pH Control: Ensure your solution is buffered to a neutral pH if the experimental conditions allow. If you must work at acidic or basic pH, consider running a time-course experiment to quantify the rate of degradation.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to direct light during experimental manipulations.
Question: My reaction yield is consistently lower than expected when using this compound. Could the compound be degrading under my reaction conditions?
Answer: Yes, the reaction conditions themselves can induce degradation. High temperatures, the presence of strong bases or nucleophiles, and certain metal catalysts can affect the stability of the molecule.
-
Thermal Decomposition: While aryl sulfones are generally thermally stable, prolonged heating at high temperatures (>150-200°C) can lead to decomposition.[5][6][7] This may involve cleavage of the C-S bond and elimination of sulfur dioxide. The carboxylic acid group may also undergo decarboxylation at elevated temperatures.[8][9][10][11]
-
Reactivity with Bases/Nucleophiles: The bromine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions.
-
Incompatibility with Metal Catalysts: Certain transition metal catalysts used in cross-coupling reactions could potentially interact with the sulfonyl group or the bromine atom, leading to side reactions or degradation.
To investigate this, consider running a control experiment where this compound is subjected to the reaction conditions (temperature, solvent, base) in the absence of other reactants to assess its stability.
Question: I have noticed the appearance of unknown peaks in my HPLC analysis of a sample containing this compound. What are the likely degradation products?
Answer: Based on the structure of the molecule, several degradation pathways are plausible, leading to a variety of potential byproducts. Identifying these can be crucial for understanding the stability issues.
-
Hydrolysis Products: Cleavage of the methylsulfonyl group could lead to the formation of 4-bromo-2-sulfobenzoic acid or further desulfonation to 4-bromobenzoic acid.
-
Photodecomposition Products: Light-induced cleavage of the C-Br bond would result in 2-(methylsulfonyl)benzoic acid.
-
Decarboxylation Product: Loss of the carboxylic acid group would yield 4-bromo-2-(methylsulfonyl)benzene.
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be highly beneficial to obtain the mass-to-charge ratio of the impurities and aid in their structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against atmospheric moisture and oxidation.
Q2: How can I assess the stability of this compound in my specific experimental buffer?
A2: To determine the stability in a specific buffer, you can perform a simple time-course study. Prepare a solution of the compound in your buffer, and at various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC. A decrease in the peak area of the parent compound over time will indicate instability.
Q3: Is this compound susceptible to oxidation?
A3: While the molecule does not contain functional groups that are highly prone to oxidation under typical laboratory conditions, it is good practice to avoid unnecessary exposure to strong oxidizing agents. A forced degradation study using an oxidizing agent like hydrogen peroxide can definitively determine its oxidative stability (see Experimental Protocols section).
Q4: Can I heat solutions of this compound?
A4: Modest heating is generally acceptable. However, as with many organic molecules, prolonged exposure to high temperatures can lead to decomposition. We recommend keeping heating times and temperatures to the minimum required for your experiment. If significant degradation is suspected, a thermal stress test as part of a forced degradation study is advised.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to more severe conditions than those used for accelerated stability testing.[12][13][][15][16][17][18][19]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Cleavage of the C-S bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Cleavage of the C-S bond, Nucleophilic substitution of Bromine |
| Oxidation | 3% - 30% H₂O₂ | Oxidation of the sulfur atom (if not already in highest oxidation state), aromatic ring opening (under harsh conditions) |
| Thermal | Elevated temperature (e.g., 80°C) | Decarboxylation, Cleavage of the C-S bond |
| Photochemical | Exposure to UV/Vis light | Cleavage of the C-Br bond (Photodehalogenation) |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Differential photohydrodehalogenation reactivity of bromobenzenes (1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene) and pentachlorobenzene: sunlight-based remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodissociation of dibromobenzenes at 266 nm by the velocity imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. database.ich.org [database.ich.org]
- 13. rsc.org [rsc.org]
- 15. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 16. ijisrt.com [ijisrt.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-(methylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the common synthetic route starting from 2-bromo-4-(chlorosulfonyl)benzoyl chloride, the primary impurities include:
-
Unreacted Starting Material: 2-bromo-4-(chlorosulfonyl)benzoyl chloride.
-
Intermediate Species: 2-bromo-4-sulfinylbenzoic acid.
-
Hydrolysis Byproducts: Hydrolysis of the starting material's sulfonyl chloride group can lead to the corresponding sulfonic acid.
-
Side-Reaction Products: Minor impurities may arise from incomplete reactions or side reactions involving the various reagents used in the synthesis.[1]
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point. It is recommended to re-purify the material using the techniques outlined in this guide.
Q3: I am observing poor recovery after recrystallization. What are the likely causes and how can I improve the yield?
A3: Low recovery during recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.
-
The chosen solvent is not ideal: The solubility profile of the compound in the selected solvent may not be optimal for recrystallization.
To improve yield, ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Also, pre-heating the filtration apparatus can prevent premature crystallization. If the yield is still low, the mother liquor can be concentrated and a second crop of crystals can be collected.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for both analysis and purification?
A4: Yes, HPLC is a powerful tool for both the analysis of purity and for the purification of this compound. Analytical HPLC can be used to determine the impurity profile of your sample, while preparative HPLC can be employed to isolate the pure compound from its impurities. A general reversed-phase HPLC method is provided in the experimental protocols section.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- The chosen solvent is inappropriate. | - Add small increments of hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent mixture. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound's melting point is below the temperature of the solution.- The rate of cooling is too fast. | - Re-heat the solution to dissolve the oil, and add a small amount of additional solvent.- Allow the solution to cool more slowly. Insulating the flask can help. |
| No crystals form upon cooling. | - The solution is too dilute (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| The resulting crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a new column or a column with a different stationary phase.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.- Reduce the injection volume or the concentration of the sample. |
| Poor resolution between the main peak and impurities. | - The mobile phase composition is not optimal.- The column is not providing sufficient selectivity. | - Adjust the gradient of the mobile phase or the ratio of organic solvent to aqueous buffer.- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Baseline noise or drift. | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue. | - Degas the mobile phase.- Flush the system with a strong solvent. Use fresh, high-purity mobile phase.- Check the detector lamp and replace if necessary. |
Experimental Protocols
Recrystallization Protocol (General Guidance)
This protocol provides a general starting point for the recrystallization of this compound. The ideal solvent and specific volumes should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, acetic acid/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: On a small scale, test the solubility of the crude material in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at an appropriate temperature.
Analytical HPLC Method (Starting Point)
This method provides a starting point for the analysis of this compound purity. Method optimization may be required for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical starting point could be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flowchart for the purification process.
References
Technical Support Center: Analytical Methods for Monitoring Reactions with 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(methylsulfonyl)benzoic acid. The following sections detail analytical methods for monitoring reaction progress, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides quantitative data on the consumption of starting material and formation of product. TLC is a rapid, qualitative method ideal for quick reaction checks.[1][2] NMR spectroscopy offers detailed structural information about the reactants, intermediates, and products in the reaction mixture.[3] Mass Spectrometry (MS) is typically used for confirmation of product identity and molecular weight at the end of the reaction.
Q2: How can I effectively sample my reaction for analysis?
A2: To obtain a representative sample, ensure the reaction mixture is homogeneous before taking an aliquot. For TLC and HPLC, a small aliquot (typically a few microliters) can be taken using a capillary tube or micropipette.[4] This aliquot should then be diluted with a suitable solvent (e.g., the mobile phase for HPLC) to an appropriate concentration for analysis. For NMR analysis, a slightly larger sample may be required, which is then dissolved in a deuterated solvent.
Q3: My reaction involves a solid starting material. How does this affect monitoring by TLC?
A3: When dealing with solid starting materials, it's crucial to ensure that the sample spotted on the TLC plate is representative of the reaction mixture. This may involve dissolving a small amount of the reaction mixture in a suitable solvent before spotting. Always run a reference spot of the starting material alongside the reaction mixture to accurately track its consumption.[5]
Q4: Can I use UV visualization for TLC analysis of this compound and its derivatives?
A4: Yes, this compound contains a benzene ring and is therefore UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm.[6] The aromatic rings will quench the fluorescence, appearing as dark spots on a green background.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem 1: My peaks are tailing.
-
Possible Cause: The acidic nature of the carboxylic acid and sulfonic acid groups can lead to interactions with residual silanol groups on the silica-based column packing.[7]
-
Solution:
-
Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase (e.g., 0.1% v/v). This will suppress the ionization of the silanol groups and the acidic functional groups on your molecule, leading to more symmetrical peaks.
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Ensure the pH of the mobile phase is low enough to keep the carboxylic acid protonated.[8]
-
Problem 2: I am observing inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time drift.[9]
-
Solution:
Problem 3: The backpressure in my HPLC system is too high.
-
Possible Cause: Particulate matter from the sample or precipitated buffer salts can clog the column frit or tubing.[11]
-
Solution:
Thin-Layer Chromatography (TLC)
Problem 1: My spots are streaking or "tailing".
-
Possible Cause: The sample is too concentrated, or the compound is interacting too strongly with the stationary phase. For acidic compounds like this compound, this is a common issue on silica gel plates.
-
Solution:
-
Dilute your sample before spotting it on the TLC plate.
-
Add a small amount of a polar, acidic solvent like acetic acid to your developing solvent system (e.g., a few drops in your TLC chamber).[1] This can help to reduce tailing by competing for active sites on the silica gel.
-
Problem 2: The starting material and product have very similar Rf values.
-
Possible Cause: The polarity of the starting material and product are very similar.
-
Solution:
-
Experiment with different solvent systems. Try varying the ratio of polar to non-polar solvents. A less polar solvent system will generally result in lower Rf values and may improve separation.
-
Consider using a different type of TLC plate, such as alumina or a reverse-phase plate.
-
Use a "co-spot" where you spot both the starting material and the reaction mixture in the same lane. This can help to resolve two spots that are very close together.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: My NMR spectrum has broad peaks.
-
Possible Cause: The sample may be too concentrated, not fully dissolved, or paramagnetic impurities might be present.
-
Solution:
-
Ensure your sample is completely dissolved in the deuterated solvent.
-
Dilute your sample.
-
Filter the NMR sample through a small plug of celite or glass wool in a pipette to remove any particulate matter.
-
Problem 2: I am having trouble integrating the peaks accurately for quantitative analysis.
-
Possible Cause: Overlapping peaks, poor signal-to-noise, or baseline distortions can make accurate integration difficult.
-
Solution:
-
Ensure proper shimming of the magnet to obtain sharp, symmetrical peaks.
-
Use a sufficient relaxation delay (d1) to allow for complete relaxation of all nuclei, which is crucial for quantitative measurements.
-
Carefully phase the spectrum and perform a baseline correction before integration.
-
If peaks overlap, try using a higher field NMR instrument for better resolution or consider 2D NMR techniques.
-
Experimental Protocols
HPLC Method for Reaction Monitoring
This is a general-purpose reverse-phase HPLC method suitable for monitoring reactions of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
TLC Method for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is recommended. A good starting point is a mixture of Ethyl Acetate and Hexanes. The polarity can be adjusted based on the polarity of the product. For the acidic starting material, adding a small amount of acetic acid to the eluent can improve the spot shape.[1] A suggested starting solvent system is 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.
-
Procedure:
-
Prepare a developing chamber with the chosen eluent and a piece of filter paper to saturate the chamber atmosphere.
-
On a TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spot the starting material, the reaction mixture, and a co-spot on the baseline.[5]
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Data Presentation
Table 1: Illustrative HPLC Retention Times
| Compound | Expected Retention Time (min) |
| This compound | ~ 8.5 |
| A less polar product (e.g., an ester derivative) | ~ 12.2 |
| A more polar side-product | ~ 6.1 |
Note: These are illustrative retention times and will vary depending on the exact HPLC system, column, and reaction product.
Table 2: Illustrative TLC Rf Values
| Compound | Rf Value (70:30 Hexanes:Ethyl Acetate) |
| This compound | ~ 0.2 |
| A less polar product | ~ 0.5 |
Note: Rf values are highly dependent on the specific TLC plate and experimental conditions.
Visualizations
Caption: General experimental workflow for monitoring an organic reaction.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. hplc.eu [hplc.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
Challenges in the handling and storage of 4-Bromo-2-(methylsulfonyl)benzoic acid
Welcome to the technical support center for 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS No. 142994-02-3). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and storage of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] It is a crystalline solid and care should be taken to avoid dust formation.[2] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times. For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8 °C) may be optimal for preserving its integrity over extended periods.
Q3: Is this compound known to be hygroscopic?
Q4: How does the methylsulfonyl group affect the properties of the benzoic acid?
A4: The electron-withdrawing nature of the methylsulfonyl group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This functional group also influences the compound's polarity, which can affect its solubility in various solvents.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be kept away from strong oxidizing agents and strong bases. As a carboxylic acid, it can react exothermically with bases.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving the Compound
Problem: You are unable to achieve the desired concentration of this compound in your chosen solvent.
Troubleshooting Steps:
Caption: Troubleshooting workflow for dissolution issues.
Issue 2: Inconsistent Experimental Results
Problem: You are observing variability in your experimental outcomes when using this compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data
The following tables provide key quantitative data for this compound. This data is based on estimations from structurally similar compounds and should be confirmed experimentally.
Table 1: Solubility Profile
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Methanol | ~20 |
| Ethanol | ~15 |
| Acetonitrile | ~5 |
| Water (pH 7.4) | ~2 |
| Dichloromethane | < 1 |
| Hexanes | < 0.1 |
Table 2: pH-Dependent Aqueous Stability
| pH | Buffer System | Temperature | Half-life (t½) |
| 4.0 | Acetate | 37°C | > 48 hours |
| 7.4 | Phosphate | 37°C | > 48 hours |
| 9.0 | Borate | 37°C | ~ 24 hours |
Experimental Protocols
Protocol 1: Determination of Solubility
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of glass vials.
-
Add a known volume of each solvent (e.g., 1 mL) to the respective vials.
-
Seal the vials and vortex vigorously for 2 minutes.
-
Place the vials on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC-UV method.
-
Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL based on the concentration and dilution factor.
-
Protocol 2: Assessment of pH-Dependent Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Stock solution of the compound in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffers at various pH values (e.g., pH 4, 7, and 9)
-
Incubator or water bath set to a constant temperature (e.g., 37°C)
-
HPLC-MS system
Methodology:
-
Sample Preparation:
-
Spike the stock solution of this compound into each of the pH buffers to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues.
-
Aliquot the solutions into multiple vials for each time point.
-
-
Incubation:
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each pH condition.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate buffer salts and stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC-MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Determine the degradation rate constant and the half-life (t½) of the compound at each pH.
-
Protocol 3: Photostability Assessment
Objective: To assess the potential for photodegradation of this compound.
Materials:
-
This compound (as a solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[1][2][3][4][5]
-
Transparent and light-resistant (e.g., amber) containers.
-
HPLC-UV/MS system.
Methodology:
-
Sample Preparation:
-
Place a thin layer of the solid compound in a transparent container.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) in both transparent and amber containers.
-
Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
-
Exposure:
-
Place all samples (exposed and control) in the photostability chamber.
-
Expose the samples to a controlled light intensity for a specified duration as per ICH Q1B guidelines.
-
-
Analysis:
-
At the end of the exposure period, visually inspect the solid samples for any changes in appearance.
-
Analyze both the solid (dissolved in a suitable solvent) and solution samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the control samples to identify any degradation products and quantify the loss of the parent compound.
-
Protocol 4: Hygroscopicity Evaluation
Objective: To determine the hygroscopic nature of this compound.
Materials:
-
This compound
-
Dynamic Vapor Sorption (DVS) instrument or a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., 80% RH).[6][7]
-
Microbalance.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 10-20 mg) onto the DVS sample pan or a pre-weighed watch glass.
-
-
Analysis using DVS:
-
Place the sample in the DVS instrument.
-
Run a pre-defined humidity program, typically involving a drying step followed by a stepwise increase in relative humidity (e.g., from 0% to 90% RH) and then a decrease back to 0% RH.
-
The instrument will record the change in mass as a function of relative humidity.
-
-
Analysis using Desiccator Method:
-
Place the watch glass with the sample in a desiccator maintained at a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).
-
After a set period (e.g., 24 hours), re-weigh the sample.
-
-
Data Interpretation:
-
Calculate the percentage of water uptake.
-
Classify the hygroscopicity based on established criteria (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).
-
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ikev.org [ikev.org]
- 3. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Purification of 4-Bromo-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(methylsulfonyl)benzoic acid. Our aim is to help you increase the purity of your compound through effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Based on typical synthetic routes, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 4-bromo-2-methylbenzonitrile or related intermediates.
-
Isomeric Impurities: Positional isomers that may form during bromination or other substitution reactions.
-
Hydrolysis Products: Incomplete conversion of intermediate functional groups can lead to related carboxylic acids or sulfonic acids.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities and is generally the first method to try. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography is a more powerful technique for separating the desired compound from significant amounts of impurities, especially those with similar solubility profiles.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities, on the other hand, should either be very soluble or insoluble in the chosen solvent at all temperatures. Based on the polarity of the target molecule, suitable solvents to screen include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Water
-
Mixtures of the above solvents.
A systematic approach to solvent screening is recommended to identify the optimal solvent or solvent system.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Causes | Solutions |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures.Too much solvent was used.Premature crystallization occurred during hot filtration. | Select a solvent in which the compound has lower solubility at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product.Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated. | Use a lower-boiling solvent.Add a small amount of additional hot solvent to decrease saturation.Lower the cooling rate to allow for crystal lattice formation. |
| Product Purity Does Not Improve Significantly | The impurities have very similar solubility to the product in the chosen solvent.The cooling process was too rapid, trapping impurities. | Screen for a different recrystallization solvent or consider using a solvent/anti-solvent system.Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Separation of Compound from Impurities | The eluent (solvent system) polarity is too high or too low.The column was not packed properly, leading to channeling. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.Ensure the silica gel is packed uniformly as a slurry and the column is never allowed to run dry. |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the eluent can help. |
| Tailing of the Compound Band | Strong interaction between the acidic compound and the silica gel. | Add a small percentage of a volatile acid (e.g., acetic acid or formic acid) to the eluent to reduce strong adsorption to the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Expected Purity Improvement:
| Purification Step | Purity (Typical) |
| Crude Product | 85-95% |
| After One Recrystallization | >98% |
| After Second Recrystallization | >99.5% |
Protocol 2: Column Chromatography of this compound
This protocol is a general starting point and may require optimization based on the specific impurity profile of your crude material.
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities (Rf of the product should be around 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision-making workflow for troubleshooting low purity issues.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of 4-Bromo-2-(methylsulfonyl)benzoic acid. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines key techniques, provides comparative data based on the analysis of structurally similar compounds, and includes detailed experimental protocols to guide your analytical strategy.
Introduction to Analytical Strategies
The characterization of a novel or synthesized compound like this compound, which possesses a carboxylic acid, a sulfonyl group, and a bromine atom, requires a multi-faceted analytical approach. Spectroscopic methods are essential for elucidating the molecular structure, chromatographic techniques are paramount for assessing purity and quantifying the analyte, and other methods like elemental and thermal analysis provide fundamental information about its composition and stability.
Comparative Analysis of Key Analytical Methods
The following table summarizes the performance of various analytical techniques applicable to the characterization of this compound. The quantitative data presented is derived from published methods for analogous compounds, including other brominated and sulfonyl-containing benzoic acid derivatives, and serves as a reliable estimate for method development.
| Analytical Technique | Parameter | Typical Performance for Analogous Compounds | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | > 99% | Purity assessment, quantification, impurity profiling |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Trace level detection | |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | Accurate quantification at low concentrations | |
| Precision (RSD) | < 2% | Method reproducibility | |
| Mass Spectrometry (MS) | Mass Accuracy | < 5 ppm (High-Resolution MS) | Molecular weight confirmation, elemental composition |
| Fragmentation Pattern | Characteristic losses of SO₂, CO₂, H₂O | Structural elucidation of parent compound and impurities | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H & ¹³C Chemical Shifts | Diagnostic for aromatic protons, methyl group, and quaternary carbons | Unambiguous structural confirmation, isomer differentiation |
| Coupling Constants (J-values) | Provides information on proton connectivity | Elucidation of substitution patterns on the aromatic ring | |
| Infrared (IR) Spectroscopy | Key Vibrational Frequencies | ~1700 cm⁻¹ (C=O), ~1300 & ~1150 cm⁻¹ (SO₂), ~600 cm⁻¹ (C-Br) | Functional group identification |
| Elemental Analysis | Accuracy | ± 0.4% of theoretical values | Confirmation of elemental composition (C, H, S, Br) |
| Thermal Analysis (TGA/DSC) | Melting Point | Compound specific | Determination of melting point and thermal stability |
| Decomposition Temperature | Dependent on molecular stability | Assessment of decomposition profile |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is designed for the separation and quantification of the main compound and potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Structural Confirmation
High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is often preferred for acidic compounds.
-
Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Mass Analyzer Settings (Full Scan):
-
Scan Range: m/z 50-500
-
Resolution: > 10,000
-
-
Tandem MS (MS/MS): For fragmentation analysis, select the [M-H]⁻ ion and apply a collision energy of 10-30 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides a quick confirmation of the presence of key functional groups.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Elemental Analysis
This technique confirms the elemental composition of the synthesized compound.[1][2]
-
Instrumentation: A CHNS/O elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample (1-3 mg) is combusted at high temperature (around 1000 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. Bromine content can be determined by methods such as titration after combustion.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and melting point.[3]
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC analyzers.
-
TGA Procedure:
-
Sample Size: 5-10 mg in an alumina or platinum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to 600 °C.
-
-
DSC Procedure:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to a temperature above the expected melting point.
-
Visualizing Analytical Workflows and Relationships
The following diagrams illustrate the logical flow of a typical characterization process and the relationship between different analytical techniques.
Caption: A typical experimental workflow for the characterization of a novel compound.
References
A Comparative Guide to the Analysis of 4-Bromo-2-(methylsulfonyl)benzoic acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate quantification and characterization of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Bromo-2-(methylsulfonyl)benzoic acid, a compound featuring a halogenated, sulfonated aromatic carboxylic acid structure.
At a Glance: HPLC vs. GC-MS for Aromatic Acid Analysis
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte.[1] For non-volatile and thermally sensitive compounds like this compound, HPLC is generally the more suitable technique.[2][3] GC-MS, while offering high sensitivity for volatile compounds, often requires derivatization for non-volatile analytes, which can introduce complexity and potential for sample degradation.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[2][3] | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[4][5] |
| Sample Preparation | Often simpler, involving dissolution in a suitable solvent. | Can be more complex, potentially requiring extraction and derivatization to increase volatility.[6] |
| Operating Temperature | Typically operates at or near ambient temperature.[2] | Requires high temperatures to vaporize the sample and maintain it in the gaseous state.[1] |
| Sensitivity | Highly sensitive, dependent on the detector used (e.g., UV, MS).[3] | Generally offers very high sensitivity, especially for volatile compounds.[3][4] |
| Selectivity | High selectivity can be achieved through column chemistry and mobile phase composition.[4] | Excellent selectivity, particularly with mass spectrometric detection.[4] |
| Typical Analytes | Pharmaceuticals, proteins, peptides, and other non-volatile organic compounds.[1][2][4] | Volatile organic compounds, residual solvents, and derivatized non-volatile compounds.[1][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol Example
This protocol is adapted from a method for the analysis of a related compound, methyl 4-bromobenzoate, and would likely require optimization for this compound.[7]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used for acidic compounds to ensure good peak shape.[7] For MS compatibility, formic acid is preferred.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, or MS detection for higher selectivity and identification.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a standard of this compound.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Example
Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester. This protocol is based on general methods for the analysis of benzoic acid derivatives.[6][8]
Instrumentation:
-
GC-MS system with a suitable capillary column.
Derivatization (Esterification):
-
To a known amount of the sample, add a derivatizing agent such as BF3-methanol or diazomethane.
-
Heat the mixture as required to drive the reaction to completion.
-
Extract the resulting methyl ester into an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected mass of the derivatized analyte.
Workflow for Analytical Method Selection
The decision-making process for choosing between HPLC and GC-MS can be visualized as a logical workflow.
Caption: A flowchart illustrating the decision-making process for selecting between HPLC and GC-MS based on analyte properties.
Conclusion
For the analysis of this compound, HPLC is the recommended technique . Its ability to handle non-volatile and thermally labile compounds without the need for derivatization makes it a more direct and robust method.[1][2] While GC-MS can be a powerful tool, the additional sample preparation steps required for this type of analyte increase the potential for error and sample loss. The provided experimental protocols offer a solid foundation for developing a validated analytical method for this compound, with HPLC being the more straightforward and likely successful approach.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. amptechfl.com [amptechfl.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 4-Bromo-2-(methylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: From 2-Bromo-4-(chlorosulfonyl)benzoyl chloride | Route 2: From 4-Bromo-2-fluorobenzoic acid (Proposed) |
| Starting Material | 2-Bromo-4-(chlorosulfonyl)benzoyl chloride | 4-Bromo-2-fluorobenzoic acid |
| Key Steps | 1. Sulfonamide formation and subsequent oxidation | 1. Nucleophilic aromatic substitution with sodium thiomethoxide2. Oxidation of the methylthio group |
| Overall Yield | 46%[1] | Not explicitly reported |
| Reagents | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide | Sodium thiomethoxide, an oxidizing agent (e.g., m-CPBA or H₂O₂) |
| Reaction Conditions | Reflux, 16 hours[1] | Step 1: Typically room temperature to gentle heating.Step 2: Varies with oxidizing agent. |
| Number of Steps | 1 (one-pot) | 2 |
Experimental Protocols
Route 1: Synthesis from 2-Bromo-4-(chlorosulfonyl)benzoyl chloride
This one-pot synthesis involves the reaction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by an in-situ oxidation.
Procedure:
-
A 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer is charged with sodium sulfite (1.6 g, 13 mmol), sodium bicarbonate (4.2 g, 50 mmol), and 20 mL of water.[1]
-
The resulting slurry is heated to 75°C.[1]
-
2-Bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added over 30 minutes.[1]
-
After heating at 75°C for one hour, chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are added sequentially.[1]
-
The reaction mixture is then heated to reflux. Additional chloroacetic acid (2.0 g) may be added to drive the reaction to completion.[1]
-
After heating for 16 hours, the reaction mixture is allowed to cool to ambient temperature and acidified with concentrated HCl.[1]
-
The precipitated solids are collected by filtration and dried to give 1.6 g of 2-bromo-4-(methylsulfonyl)benzoic acid, corresponding to a 46% yield.[1]
Route 2: Proposed Synthesis from 4-Bromo-2-fluorobenzoic acid via a 4-Bromo-2-(methylthio)benzoic acid intermediate
Step 1: Synthesis of 4-Bromo-2-(methylthio)benzoic acid
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise to the solution, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to a pH of 1-2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-(methylthio)benzoic acid.
Step 2: Oxidation to this compound
-
Dissolve the 4-bromo-2-(methylthio)benzoic acid from the previous step in a suitable organic solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or 30% hydrogen peroxide with a catalytic amount of sodium tungstate.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up according to the chosen oxidizing agent. For m-CPBA, this typically involves washing with a sodium bisulfite solution and then a sodium bicarbonate solution. For hydrogen peroxide, the workup may involve quenching with a reducing agent followed by extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Comparison of two synthetic routes to this compound.
References
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-(methylsulfonyl)benzoic Acid
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public spectral data for this specific molecule, this guide presents a predicted spectral analysis based on established principles of NMR spectroscopy and compares it with experimental data from structurally analogous compounds. This approach offers a robust framework for interpreting the spectra of this and similar substituted benzoic acid derivatives.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The chemical shifts in NMR spectroscopy are profoundly influenced by the electronic environment of each nucleus. In this compound, the interplay of the electron-withdrawing carboxylic acid and methylsulfonyl groups, alongside the bromine atom, dictates the spectral features. The predicted data, based on established substituent effects on aromatic systems, is summarized in Table 1.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 11.0 - 13.0 (broad singlet) | ~168 |
| -SO₂CH₃ | 3.3 - 3.6 (singlet) | ~45 |
| C1-COOH | - | ~132 |
| C2-SO₂CH₃ | - | ~142 |
| C3-H | 8.0 - 8.2 (doublet) | ~130 |
| C4-Br | - | ~128 |
| C5-H | 7.8 - 8.0 (doublet of doublets) | ~135 |
| C6-H | 8.2 - 8.4 (doublet) | ~133 |
Comparative Analysis with Structurally Related Compounds
To provide experimental context for the predicted data, the ¹H and ¹³C NMR spectral data of several commercially available, structurally related benzoic acid derivatives are presented in Table 2. These compounds share key structural motifs with this compound, allowing for a meaningful comparison of the influence of different substituents on the chemical shifts of the aromatic ring. For instance, the data for 2-Chlorobenzoic acid and 4-Bromobenzoic acid provide insights into the effects of a halogen and a carboxylic acid group on the benzene ring.
Table 2: Experimental ¹H and ¹³C NMR Data for Structurally Related Benzoic Acids
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| Benzoic acid [1] | 12.95 (s, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H) | 167.4, 133.1, 130.3, 129.2, 128.6 |
| 2-Chlorobenzoic acid [1] | 13.4 (br s, 1H), 7.89 (dd, J = 7.7, 1.4 Hz, 1H), 7.58 (td, J = 7.6, 1.4 Hz, 1H), 7.49 (td, J = 7.6, 1.4 Hz, 1H), 7.41 (dd, J = 7.7, 1.4 Hz, 1H) | 166.5, 132.8, 131.9, 131.4, 131.0, 129.6, 127.3 |
| 4-Bromobenzoic acid | 13.2 (br s, 1H), 7.85 (d, J = 8.6 Hz, 2H), 7.72 (d, J = 8.6 Hz, 2H) | 166.9, 131.8, 131.4, 130.1, 127.2 |
| 4-Methylbenzoic acid [1] | 12.80(s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H) 2.36 (s, 3H) | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of substituted benzoic acids.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peaks that do not typically interfere with the signals of interest. Other potential solvents include deuterated chloroform (CDCl₃) and methanol (CD₃OD).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Visualization of Molecular Structure and NMR Assignments
To aid in the interpretation of the predicted NMR data, a diagram illustrating the chemical structure of this compound with labeled atoms is provided below. This visual representation clarifies the atomic connectivity and the basis for the predicted spectral assignments.
Figure 1. Chemical structure of this compound with atom numbering for NMR correlation.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By comparing predicted data with experimental values from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of this and related novel chemical entities.
References
A Comparative Study on the Reactivity of 4-Bromo-2-(methylsulfonyl)benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 4-Bromo-2-(methylsulfonyl)benzoic acid and three structurally similar compounds: 2-Bromo-4-(methylsulfonyl)benzoic acid, 4-Bromo-2-methylbenzoic acid, and 2,4-Dibromobenzoic acid. The analysis focuses on key aspects of their chemical behavior, including acidity and reactivity in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. This objective comparison is supported by available experimental data and established principles of physical organic chemistry to inform synthetic strategies and drug design efforts.
Introduction to Substituent Effects on Benzoic Acid Reactivity
The reactivity of a substituted benzoic acid is intricately governed by the electronic and steric nature of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the aromatic ring and the carboxylic acid moiety, thereby influencing the molecule's acidity and its susceptibility to various chemical transformations.
The position of the substituents is also critical. Ortho-substituents, due to their proximity to the carboxyl group, can exert significant steric hindrance. This "ortho effect" can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance and often leading to a notable increase in acidity.[1][2]
In the compounds under study, we encounter the following substituents:
-
Bromo (-Br): An electronegative atom that acts as an electron-withdrawing group through the inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution.
-
Methylsulfonyl (-SO₂CH₃): A strong electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It exerts a strong -I and -M (negative mesomeric) effect.
-
Methyl (-CH₃): An electron-donating group through a +I (positive inductive) effect.
This guide will systematically compare how the interplay of these substituents in different positions on the benzoic acid ring dictates the chemical personality of each molecule.
Comparative Analysis of Acidity (pKa)
The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The strength of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity.
| Compound | Structure | Substituents | Predicted pKa | Experimental pKa |
| This compound | 4-Bromo, 2-Methylsulfonyl | ~2.0 - 2.5 | Not available | |
| 2-Bromo-4-(methylsulfonyl)benzoic acid | 2-Bromo, 4-Methylsulfonyl | ~2.5 - 3.0 | Not available | |
| 4-Bromo-2-methylbenzoic acid | 4-Bromo, 2-Methyl | ~3.5 - 4.0 | 3.63 (Predicted)[3] | |
| 2,4-Dibromobenzoic acid | 2,4-Dibromo | ~2.5 - 3.0 | Not available | |
| Benzoic Acid (Reference) | - | 4.20 | 4.20 |
Note: Predicted pKa values are estimations based on the additive effects of substituents and the ortho effect. The lack of experimental data necessitates these predictions and should be interpreted with caution.
Acidity Trend Analysis:
The predicted trend in acidity is as follows:
This compound > 2-Bromo-4-(methylsulfonyl)benzoic acid ≈ 2,4-Dibromobenzoic acid > 4-Bromo-2-methylbenzoic acid > Benzoic Acid
This trend is rationalized by the strong electron-withdrawing nature of the methylsulfonyl group, which significantly increases acidity. The ortho-position of this bulky group in this compound is expected to induce a pronounced ortho effect, making it the strongest acid in the series. 2,4-Dibromobenzoic acid is also expected to be a strong acid due to the presence of two electron-withdrawing bromine atoms, with one in the ortho position. In contrast, the electron-donating methyl group in 4-Bromo-2-methylbenzoic acid partially counteracts the acid-strengthening effect of the bromine atom, rendering it the weakest acid among the substituted compounds.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The reactivity of the aryl halide in this reaction is influenced by both electronic and steric factors. Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. Electron-withdrawing groups on the aryl halide can sometimes decrease the electron density at the reaction center, potentially slowing down this step. However, the overall reaction rate is a complex interplay of all steps in the catalytic cycle.
While specific quantitative data for the Suzuki coupling of this compound is scarce, we can infer the relative reactivity based on the electronic and steric environment of the C-Br bond.
| Compound | Substituent Effects on C-Br Bond | Predicted Relative Reactivity in Suzuki Coupling |
| This compound | Ortho-methylsulfonyl group provides significant steric hindrance. Both bromo and methylsulfonyl are EWGs. | Moderate to Low |
| 2-Bromo-4-(methylsulfonyl)benzoic acid | Ortho-bromo group provides steric hindrance. Both bromo and methylsulfonyl are EWGs. | Moderate |
| 4-Bromo-2-methylbenzoic acid | Ortho-methyl group provides some steric hindrance. Methyl is an EDG, bromo is an EWG. | Moderate to High |
| 2,4-Dibromobenzoic acid | Ortho-bromo group provides steric hindrance. Both bromo groups are EWGs. | Moderate |
Reactivity Trend Analysis:
The predicted trend in reactivity towards Suzuki coupling is:
4-Bromo-2-methylbenzoic acid > 2-Bromo-4-(methylsulfonyl)benzoic acid ≈ 2,4-Dibromobenzoic acid > this compound
The significant steric hindrance from the bulky methylsulfonyl group at the ortho position in This compound is expected to severely impede the approach of the palladium catalyst, making it the least reactive in this series. In contrast, the smaller methyl group in 4-Bromo-2-methylbenzoic acid presents less steric hindrance, and this compound is known to participate in Suzuki coupling reactions.[4] The reactivity of 2-Bromo-4-(methylsulfonyl)benzoic acid and 2,4-Dibromobenzoic acid is expected to be moderate, with the ortho-bromo group providing some steric hindrance.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
| Compound | Activating/Deactivating Groups for SNAr | Predicted Relative Reactivity in SNAr |
| This compound | Strong EWG (-SO₂CH₃) ortho to the bromine. | High |
| 2-Bromo-4-(methylsulfonyl)benzoic acid | Strong EWG (-SO₂CH₃) para to the bromine. | High |
| 4-Bromo-2-methylbenzoic acid | EDG (-CH₃) ortho to the bromine. | Low |
| 2,4-Dibromobenzoic acid | EWG (-Br) ortho to the 4-bromo and para to the 2-bromo. | Moderate |
Reactivity Trend Analysis:
The predicted trend in reactivity towards SNAr is:
This compound ≈ 2-Bromo-4-(methylsulfonyl)benzoic acid > 2,4-Dibromobenzoic acid > 4-Bromo-2-methylbenzoic acid
The presence of the powerful electron-withdrawing methylsulfonyl group at either the ortho or para position to the bromine atom in This compound and 2-Bromo-4-(methylsulfonyl)benzoic acid is expected to strongly activate the ring towards nucleophilic attack, making them the most reactive compounds in this series. 2,4-Dibromobenzoic acid is expected to have moderate reactivity, with the second bromine atom providing some activation. The electron-donating methyl group in 4-Bromo-2-methylbenzoic acid deactivates the ring for SNAr, rendering it the least reactive.
Experimental Protocols
General Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove CO₂
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the benzoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-benzoic acid with an arylboronic acid.
Materials:
-
Bromo-benzoic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask, add the bromo-benzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This comparative guide provides a framework for understanding the reactivity of this compound in relation to its structural analogs. The analysis, based on fundamental principles of organic chemistry, predicts that this compound is likely the strongest acid and the most reactive towards nucleophilic aromatic substitution, but the least reactive in Suzuki-Miyaura coupling reactions due to significant steric hindrance. These predictions, while useful for guiding experimental design, underscore the need for further experimental studies to obtain quantitative data and validate these hypotheses. Such data will be invaluable for the rational design of synthetic routes and the development of new molecules with desired chemical and biological properties.
References
Comparative Crystallographic Analysis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of benzoic acid derivatives, offering insights into the structural effects of different substituents. While the specific crystal structure for 4-Bromo-2-(methylsulfonyl)benzoic acid is not publicly available, this document presents a detailed comparison with structurally related compounds for which crystallographic data has been published. The information herein is intended to serve as a valuable resource for understanding structure-property relationships in this class of molecules, which is crucial for rational drug design and materials science.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for several benzoic acid derivatives, providing a basis for structural comparison. The selected compounds feature substitutions at the para- and ortho-positions, allowing for an analysis of the electronic and steric effects of the bromo and methylsulfonyl groups.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| p-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | P2₁/a | 29.59(5) | 6.15(1) | 3.98(1) | 95.5(1) | 720.4 | 4 | [1] |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | C2/c | 14.7955(4) | 3.99062(15) | 22.9240(8) | 96.906(3) | 1343.69(8) | 8 | [2] |
| p-Methylsulfonylbenzoic Acid | C₈H₈O₄S | Orthorhombic | Pcab | 16.335(4) | 13.911(4) | 7.915(2) | 90 | 1799.1 | 8 | [3] |
Analysis of Intermolecular Interactions and Molecular Conformation
In the crystal structures of carboxylic acids, hydrogen bonding is a predominant intermolecular interaction, typically leading to the formation of centrosymmetric dimers.[2] For instance, in the crystal of 2-bromobenzoic acid, molecules are linked by pairs of O—H⋯O hydrogen bonds, creating the classic R²₂(8) ring motif.[2] These dimers are further connected by weak C—H⋯O hydrogen bonds, forming tapes that propagate in the [1-10] direction.[2]
The planarity of the molecule is influenced by the nature and position of the substituents. In 2-bromobenzoic acid, the carboxyl group is twisted out of the plane of the benzene ring by 18.7 (2)°.[2] This torsion is likely a result of steric hindrance from the ortho-bromo substituent. In contrast, for p-substituted benzoic acids, the deviation from planarity is generally less pronounced.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps. The following is a generalized protocol for the analysis of small organic molecules like substituted benzoic acids.
Crystal Growth
Single crystals of suitable quality are paramount for X-ray diffraction analysis. For compounds like the ones discussed, crystallization is often achieved by slow evaporation of a saturated solution. Common solvents and solvent mixtures for benzoic acid derivatives include ethanol, methanol, chloroform, and their combinations.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, often equipped with CCD or CMOS detectors, automate this process.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative crystallographic analysis of substituted benzoic acids.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Bromo-2-(methylsulfonyl)benzoic acid. While specific validated public data for this exact compound is limited, this document leverages information on closely related analogs, such as 4-(bromomethyl)benzoic acid and 4-bromobenzoic acid, to present a robust framework for analytical method development and validation. The primary focus is on liquid chromatography-based methods, which are highly suitable for the analysis of this type of compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent upon various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.
| Analytical Method | Analyte (Analog) | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 4-(bromomethyl)benzoic acid | Not explicitly stated, but method was validated as per ICH guidelines | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.5 ppm[1][2][3] |
| HPLC-UV | Benzoic Acid | > 0.999 | 50-150% of expected sample values | Not explicitly stated | 0.6 - 0.7 (for slope) | Not explicitly stated[4] |
| HTLC-ICP-MS/MS | 4-bromobenzoic acid | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Detectable at 2.2 µg/mL (55 ng on column)[5] |
Note: Data for analog compounds is presented as a surrogate for this compound due to structural similarities. RSD refers to Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below is a representative protocol for an LC-MS/MS method, adapted from a validated method for a close structural analog, 4-(bromomethyl)benzoic acid.[1][2][3]
LC-MS/MS Method for the Quantification of 4-(bromomethyl)benzoic acid
This protocol provides a strong starting point for developing a validated method for this compound.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]
-
Source Temperature: Dependent on instrument geometry.
-
Ion Spray Voltage: Dependent on instrument.
-
Precursor Ion (m/z): To be determined for this compound.
-
Product Ion (m/z): To be determined for this compound.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
-
Validation Parameters (to be established):
-
Specificity: Evaluate potential interference from the matrix and any impurities.
-
Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is proportional to the concentration.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
-
Solution Stability: Assess the stability of the analyte in the prepared sample solutions over time.[1]
-
Workflow and Process Diagrams
Visualizing the experimental and validation workflows can aid in understanding the logical progression of the analytical process.
Caption: General workflow for analytical method development and validation.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. ijsr.net [ijsr.net]
- 2. Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance [ijsr.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. chromatographytoday.com [chromatographytoday.com]
Benchmarking the performance of 4-Bromo-2-(methylsulfonyl)benzoic acid in specific applications
For Immediate Release
This guide provides a comprehensive performance benchmark of 4-Bromo-2-(methylsulfonyl)benzoic acid and its structural analogs in key research and development applications. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective comparison with alternative compounds, facilitating informed decisions in medicinal chemistry and agrochemical research.
Introduction
This compound is a versatile scaffold in organic synthesis, lending its structural motifs to a variety of biologically active molecules. Its derivatives have shown promise as inhibitors of several key enzymes, including Glycerol-3-Phosphate Acyltransferase (GPAT), Acetyl-CoA Carboxylase (ACCase), and Matrix Metalloproteinases (MMPs). This guide will delve into the performance of structurally similar compounds in these applications, providing a framework for evaluating the potential of this compound.
Performance Comparison: Enzyme Inhibition
While direct experimental data for this compound is limited in publicly available literature, the performance of its structural analogs provides valuable insights into its potential efficacy. The following tables summarize the inhibitory activities of related benzoic acid and benzenesulfonamide derivatives against GPAT, ACCase, and MMPs.
Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibition
GPAT is a key enzyme in the synthesis of triglycerides and phospholipids, making it a therapeutic target for metabolic disorders. The following table showcases the inhibitory concentrations (IC50) of various substituted o-(octanesulfonamido)benzoic acids, which share a similar structural backbone to this compound.
| Compound | Substitution at Position 4 | IC50 (µM)[1] |
| 4-([1,1'-biphenyl]-4-yl)-2-(octanesulfonamido)benzoic acid | Biphenyl | 11.2 ± 1.2 |
| 4-(4-n-butylbenzoyl)-2-(octanesulfonamido)benzoic acid | 4-n-butylbenzoyl | 15.7 ± 1.6 |
| 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid | 4-chlorobenzoyl | 18.1 ± 3.5 |
| 4-(3-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid | 3-chlorobenzoyl | 13.8 ± 2.5 |
| 4-(2-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid | 2-chlorobenzoyl | 26.9 ± 4.1 |
Table 1: In vitro inhibitory activity of substituted o-(octanesulfonamido)benzoic acid derivatives against mammalian GPAT.
Acetyl-CoA Carboxylase (ACCase) Inhibition
ACCase is a critical enzyme in fatty acid synthesis and a target for herbicides. The herbicidal activity of compounds derived from a related scaffold, 3-(pyridin-2-yl)benzenesulfonamide, highlights the potential of this chemical class.
| Compound ID | R1 Group | R2 Group | Herbicidal Activity (% Control at 37.5 g/ha)[2] |
| II6 | 2-F | 4-NO2 | Velvetleaf: 100, Barnyard grass: 95 |
| II7 | 2-F | 5-NO2 | Velvetleaf: 100, Barnyard grass: 95 |
| III2 | 2-Cl | 4-NO2 | Velvetleaf: 100, Barnyard grass: 90 |
| III4 | 2-Cl | 5-NO2 | Velvetleaf: 100, Barnyard grass: 90 |
Table 2: Herbicidal activity of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in cancer metastasis. Arylsulfonamide scaffolds are a known class of MMP inhibitors.
| Compound Scaffold | Target MMPs | Potency[3] |
| Arylsulfonamide with ethylene linker & d-proline | MMP-8, -12, -13 | Nanomolar range |
| N-4-nitrobenzylsulfonylglycine hydroxamates | MMP-1, -2, -8, -9 | Nanomolar range |
Table 3: Potency of arylsulfonamide-based MMP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key enzyme inhibition assays discussed.
GPAT Inhibition Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Glycerol-3-Phosphate Acyltransferase.
-
Enzyme Preparation: Isolate mitochondria or microsomes containing GPAT from a relevant tissue source (e.g., rat liver).
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), a fatty acyl-CoA substrate (e.g., palmitoyl-CoA), and [¹⁴C]glycerol-3-phosphate.
-
Inhibitor Addition: Add the test compound (e.g., this compound or its analogs) at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Enzyme Addition & Incubation: Initiate the reaction by adding the enzyme preparation to the mixture. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of butanol, acetic acid, and water).
-
Extraction & Quantification: Extract the radiolabeled lipid product (lysophosphatidic acid) and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]
ACCase Inhibition Assay Protocol
This protocol describes a general procedure for measuring the inhibition of Acetyl-CoA Carboxylase activity, often used in herbicide research.
-
Enzyme Extraction: Extract ACCase from a plant source (e.g., maize seedlings).
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Addition & Incubation: Start the reaction by adding the enzyme extract and incubate at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Dry the samples and measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
MMP Inhibition Assay Protocol
This protocol provides a general method for assessing the inhibitory effect of compounds on Matrix Metalloproteinases.
-
Enzyme Activation: Activate the pro-MMP enzyme (e.g., MMP-2, MMP-9) using a suitable activator like APMA (4-aminophenylmercuric acetate).
-
Reaction Buffer: Prepare an assay buffer with a suitable pH and containing CaCl₂.
-
Inhibitor Incubation: Pre-incubate the activated MMP enzyme with various concentrations of the test compound.
-
Substrate Addition: Add a fluorogenic MMP substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP releases a fluorescent group.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these enzymes operate is crucial for drug and herbicide development. The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
Caption: Glycerolipid synthesis pathway highlighting the role of GPAT.
Caption: Fatty acid synthesis pathway showing the critical role of ACCase.
Caption: Role of MMPs in cancer cell invasion and metastasis.
Caption: General workflow for enzyme inhibitor screening and development.
Conclusion
The data on structural analogs of this compound suggest its potential as a valuable scaffold for the development of novel enzyme inhibitors. The provided comparative data and experimental protocols offer a solid foundation for researchers to initiate their own investigations into the specific applications of this compound. Further direct experimental evaluation is warranted to fully elucidate its performance characteristics and to optimize its structure for enhanced potency and selectivity against specific targets.
References
- 1. Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Bromo-2-(methylsulfonyl)benzoic Acid Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives related to 4-Bromo-2-(methylsulfonyl)benzoic acid. Drawing from available in vitro and in vivo studies, this document focuses on key therapeutic areas where this chemical scaffold has shown potential, including anti-inflammatory, antimicrobial, and antioxidant applications. While direct studies on a wide range of this compound derivatives are limited, this guide synthesizes data from structurally similar compounds to provide insights into their potential efficacy and mechanisms of action.
Anti-inflammatory Activity: VLA-4 Antagonism
A significant area of investigation for benzoic acid derivatives containing a sulfonyl moiety is their potential as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, processes that are central to inflammatory responses. By blocking VLA-4, these compounds can potentially inhibit the recruitment of inflammatory cells to sites of inflammation.
In Vitro VLA-4 Antagonistic Activity
The following table summarizes the in vitro VLA-4 inhibitory activity of a series of benzoic acid derivatives. Although not direct derivatives of this compound, they share a common benzoic acid core and have been evaluated for VLA-4 antagonism, providing a basis for structure-activity relationship (SAR) understanding.
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| 12l | Benzoic acid derivative with a diphenylurea moiety | VLA-4 | Cell-based adhesion assay | 0.51 | [1] |
| Lead Compound 2 | Benzoic acid derivative with a diphenylurea moiety | VLA-4 | Cell-based adhesion assay | - | [1] |
Table 1: In Vitro VLA-4 Inhibitory Activity of Benzoic Acid Derivatives. [1]
In Vivo Anti-inflammatory Activity
The in vivo efficacy of these compounds has been evaluated in animal models of inflammation, such as the rat pleurisy model. This model assesses the ability of a compound to reduce the accumulation of inflammatory cells and fluid in the pleural cavity.
| Compound ID | Animal Model | Dosage | Efficacy | Reference |
| 12l | Rat Pleurisy Model | 10 mg/kg (oral) | Potent efficacy | [1] |
Table 2: In Vivo Anti-inflammatory Activity of a VLA-4 Antagonist. [1]
Antimicrobial and Antioxidant Activity
Derivatives of benzoic acid and compounds containing sulfonyl groups have also been explored for their antimicrobial and antioxidant properties.
In Vitro Antimicrobial Activity
The antimicrobial potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are structurally related to the topic compound, has been assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.
| Compound ID | Microbial Strain | MIC (μg/mL) | Reference |
| Compound 5 | Staphylococcus aureus | >1000 | |
| Compound 6 | Staphylococcus aureus | 500 | |
| Compound 7a | Staphylococcus aureus | 1000 | |
| Compound 8a | Staphylococcus aureus | >1000 | |
| Compound 5 | Escherichia coli | >1000 | |
| Compound 6 | Escherichia coli | >1000 | |
| Compound 7a | Escherichia coli | >1000 | |
| Compound 8a | Escherichia coli | >1000 |
Table 3: Minimum Inhibitory Concentration (MIC) of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
In Vitro Antioxidant Activity
The antioxidant capacity of these derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | DPPH Inhibition (%) | Reference |
| Compound 5 | 4.70 ± 1.88 | |
| Compound 6 | 16.75 ± 1.18 | |
| Compound 7a | Not reported | |
| Compound 8a | Not reported | |
| Carboxylic Acid 3 | Not reported as a percentage | |
| L-valine | Not reported as a percentage |
Table 4: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
Experimental Protocols
VLA-4 Inhibition Assay (Cell-based Adhesion Assay)
This in vitro assay measures the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to VCAM-1, the natural ligand for VLA-4.
-
Cell Culture: Jurkat cells, a human T-lymphocyte cell line that endogenously expresses VLA-4, are cultured in appropriate media.
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1.
-
Cell Labeling: Jurkat cells are labeled with a fluorescent dye, such as Calcein-AM.
-
Compound Incubation: The labeled cells are pre-incubated with varying concentrations of the test compounds.
-
Adhesion: The cell-compound mixture is then added to the VCAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated.
Rat Pleurisy Model
This in vivo model is used to evaluate the anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats are used.
-
Induction of Pleurisy: Pleurisy is induced by intrapleural injection of an inflammatory agent, such as carrageenan.
-
Compound Administration: Test compounds are administered orally at a specific dose (e.g., 10 mg/kg) prior to the induction of pleurisy.
-
Sample Collection: After a set period, the animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate and the number of inflammatory cells (e.g., neutrophils) are measured.
-
Efficacy Assessment: The reduction in exudate volume and inflammatory cell count in the treated group compared to the control group indicates the anti-inflammatory efficacy of the compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Culture: The test microorganisms are cultured in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Compound Solution: Solutions of the test compounds at various concentrations are prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Visualizations
Caption: VLA-4 Signaling Pathway and Antagonist Inhibition.
Caption: Workflow for VLA-4 Antagonist Evaluation.
References
A Researcher's Guide to Alternatives for 4-Bromo-2-(methylsulfonyl)benzoic Acid in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 4-Bromo-2-(methylsulfonyl)benzoic acid serves as a versatile building block. Its utility is particularly pronounced in cross-coupling and amidation reactions, where the interplay of its functional groups—a reactive bromo substituent, an electron-withdrawing methylsulfonyl group, and a versatile carboxylic acid—allows for the construction of diverse molecular architectures. This guide provides a comprehensive comparison of viable alternatives to this key intermediate, supported by experimental data and detailed protocols to inform strategic decisions in synthetic chemistry.
Performance Comparison of Alternatives
The primary avenues for identifying alternatives to this compound involve modification of the halogen at the 4-position and bioisosteric replacement of the carboxylic acid moiety. These changes can significantly impact reactivity, physicochemical properties, and biological activity.
Halogen Substitution: A Reactivity-Driven Choice
The nature of the halogen atom at the 4-position is a critical determinant of reactivity in popular cross-coupling reactions such as the Suzuki-Miyaura coupling. The established trend for the ease of oxidative addition to a palladium catalyst is I > Br > Cl. This hierarchy dictates that iodo- and chloro-substituted analogs of this compound are its most direct alternatives.
While direct, side-by-side comparative studies are not extensively available in the public literature, the expected trend in a Suzuki-Miyaura coupling reaction would be:
| Alternative | Relative Reactivity | Typical Reaction Conditions |
| 4-Iodo-2-(methylsulfonyl)benzoic acid | Highest | Milder conditions, lower catalyst loading, shorter reaction times. |
| This compound | Intermediate | Standard conditions, moderate catalyst loading and reaction times. |
| 4-Chloro-2-(methylsulfonyl)benzoic acid | Lowest | Harsher conditions, higher catalyst loading, specialized ligands, longer reaction times. |
This table is based on established principles of aryl halide reactivity in cross-coupling reactions.
Bioisosteric Replacements for the Carboxylic Acid Group
In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres to modulate properties such as acidity, lipophilicity, metabolic stability, and cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.
| Bioisostere | Key Features |
| Tetrazole | Acidity comparable to carboxylic acids, metabolically stable, can enhance binding affinity. |
| Acylsulfonamide | Acidity can be tuned, capable of forming multiple hydrogen bonds. |
| Hydroxamic Acid | Strong metal-chelating properties, can be metabolically labile. |
The choice of a bioisostere is highly context-dependent and is typically guided by the specific therapeutic target and desired pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for key transformations involving this compound and its alternatives are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 4-Halo-2-(methylsulfonyl)benzoic Acid with Phenylboronic Acid
Objective: To synthesize 4-phenyl-2-(methylsulfonyl)benzoic acid derivatives.
Materials:
-
4-Halo-2-(methylsulfonyl)benzoic acid (Iodo, Bromo, or Chloro) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-halo-2-(methylsulfonyl)benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation with Aniline
Objective: To synthesize N-phenyl-4-bromo-2-(methylsulfonyl)benzamide.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.5 mmol) and stir for 5 minutes.
-
Add HATU (1.1 mmol) and stir the mixture for 15 minutes at room temperature for pre-activation.
-
Add aniline (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Chemical and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the signaling pathway of Poly (ADP-ribose) Polymerase (PARP) inhibition, a key application area for derivatives of this compound.
Safety Operating Guide
Standard Operating Procedure for the Disposal of 4-Bromo-2-(methylsulfonyl)benzoic acid
For use by researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the safe and compliant disposal of 4-Bromo-2-(methylsulfonyl)benzoic acid. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Waste Classification
Based on its chemical structure (a brominated aromatic acid with a sulfonyl group), this compound should be classified as a hazardous chemical waste . It is crucial to consult local, state, and federal regulations to ensure complete and accurate classification.
Segregation and Storage of Waste
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal company. The most common and environmentally sound disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber . This ensures the complete destruction of the compound and the safe removal of acidic and halogenated byproducts.
Step-by-Step Disposal Plan:
-
Preparation: Ensure all required PPE is worn. Work within a chemical fume hood to minimize inhalation exposure.
-
Collection: Carefully transfer the waste chemical into the designated hazardous waste container. Avoid creating dust.
-
Container Sealing and Labeling: Securely seal the container. Ensure the hazardous waste label is complete and accurate.
-
Temporary Storage: Move the sealed container to the designated satellite accumulation area or central hazardous waste storage facility at your institution.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Hazard Data Summary for Related Compounds
To provide context for the hazardous nature of this compound, the following table summarizes the GHS hazard statements for the compound itself and a closely related analog.
| Compound Name | GHS Hazard Statements | Source |
| This compound | H315: Causes skin irritation | ECHEMI |
| 2-(Methylsulfonyl)benzoic acid | Not classified as hazardous | Fisher Scientific |
Note: The discrepancy in hazard classification highlights the importance of treating the target compound with caution, assuming the more conservative hazard profile.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Operational Guidance for Handling 4-Bromo-2-(methylsulfonyl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Bromo-2-(methylsulfonyl)benzoic acid. The following guidance is synthesized from SDSs of structurally similar compounds, including 4-bromobenzoic acid, methyl 4-bromobenzoate, 4-(bromomethyl)benzoic acid, and 4-bromo-2-methylbenzoic acid. It is imperative to treat this compound with at least the same level of caution as these related substances.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. Some related compounds are harmful if swallowed.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is critical.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To prevent eye contact which can cause serious irritation.[1][2][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact which can cause irritation.[2][3][5] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[6] | To avoid inhalation of dust which may cause respiratory tract irritation.[2][5][6] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks or meals.[1][2] | To prevent accidental ingestion and skin exposure. |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.
Table 2: Handling and Storage Guidelines
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing.[2] Avoid dust formation and inhalation.[3][6] Use only in a well-ventilated area, preferably a chemical fume hood.[4] Do not eat, drink, or smoke in the handling area. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] |
| Spill Management | In case of a spill, evacuate the area. For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2][3] Do not let the product enter drains.[3] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Before starting work, ensure that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE as specified in Table 1 and inspect it for any damage.
-
Prepare your workspace by covering the surface with an absorbent, disposable bench liner.
-
Locate the nearest eyewash station and safety shower.[7]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
If the compound is a fine powder, consider using a balance with a draft shield.
-
Close the container tightly immediately after use.
-
-
In-Use Procedures:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Keep all containers with the chemical clearly labeled.
-
-
Post-Experiment:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not mix with other waste. |
| Contaminated Materials | Any materials contaminated with the product (e.g., gloves, bench liners, weighing paper) should be placed in a sealed, labeled hazardous waste container. |
| Empty Containers | Handle uncleaned containers like the product itself. Rinse empty containers three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with local regulations. |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
